3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
Description
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Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)5-6-15-10-11-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPKNYUHIYHYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353406 | |
| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60788-67-2 | |
| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid" properties
An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid: Properties, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule belonging to the versatile class of benzoxazole derivatives. While specific research on this particular compound is limited, its structural motifs—the benzoxazole core and the thiopropanoic acid side chain—are well-documented in medicinal and materials chemistry. By examining the established properties of these components, we can infer the potential characteristics and applications of the title compound, offering a scientifically grounded perspective for researchers and drug development professionals.
The benzoxazole scaffold is a privileged heterocyclic structure renowned for its wide array of pharmacological activities.[1][2][3][4] Derivatives are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][4] The propionic acid moiety is also significant, being a key feature of the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[5][6][7] The strategic combination of these two pharmacophores in this compound suggests a promising candidate for further investigation.
Physicochemical Properties and Structural Characterization
Table 1: Predicted Physicochemical Properties
| Property | Value (for the closely related 3-(1,3-Benzoxazol-2-yl)propanoic acid) | Data Source |
|---|---|---|
| Molecular Formula | C10H9NO3 | PubChem[8] |
| Molecular Weight | 191.18 g/mol | PubChem[8] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[8] |
| Rotatable Bond Count | 3 | PubChem[8] |
Spectroscopic Analysis Workflow
The definitive characterization of a newly synthesized batch of this compound would rely on a combination of standard spectroscopic techniques. The structural confirmation process is crucial for verifying the identity and purity of the compound before any biological evaluation.[9] The typical workflow involves Mass Spectrometry to confirm the molecular weight, followed by Infrared and Nuclear Magnetic Resonance spectroscopy to elucidate the functional groups and the precise arrangement of atoms.[1][9][10]
Caption: Logical workflow for the structural elucidation of benzoxazole derivatives.
Synthesis Strategy and Experimental Protocol
A plausible and efficient synthesis of this compound can be designed based on established methods for creating 2-thio-substituted benzoxazoles. The core of this strategy is the nucleophilic substitution reaction between 2-mercaptobenzoxazole (also known as benzo[d]oxazole-2-thiol) and a suitable three-carbon electrophile.
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process:
-
Step 1: Synthesis of 2-Mercaptobenzoxazole. This key intermediate is typically synthesized by reacting 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[1]
-
Step 2: S-Alkylation. The thiol group of 2-mercaptobenzoxazole is then alkylated using 3-chloropropanoic acid or 3-bromopropanoic acid in a polar aprotic solvent with a non-nucleophilic base to yield the final product.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Tiaprofenic acid. A reappraisal of its pharmacological properties and use in the management of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(1,3-Benzoxazol-2-yl)propanoic acid | C10H9NO3 | CID 2474218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsr.com [ijpsr.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid (CAS No. 60788-67-2), a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural features, experimentally determined and predicted properties, and potential applications of this molecule, with a particular focus on its relevance to drug discovery and development. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel benzoxazole-based compounds.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds. Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects. The incorporation of a propanoic acid moiety via a sulfanyl linker at the 2-position of the benzoxazole ring, as seen in this compound, introduces additional functional groups that can influence the molecule's solubility, pharmacokinetic profile, and target interactions. This guide provides a detailed examination of the core physicochemical properties of this specific derivative, offering insights into its potential for further development.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of a compound is a thorough characterization of its molecular structure.
IUPAC Name: this compound[1][2]
Molecular Formula: C₁₀H₉NO₃S[2]
Molecular Weight: 223.25 g/mol [2]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing appropriate experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | [2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Melting Point | 92 °C (literature) | [2] |
| Boiling Point | Not experimentally determined | |
| Solubility | Data not available | |
| pKa | Data not available |
Discussion of Properties:
The reported melting point of 92 °C suggests that this compound is a solid at room temperature. The presence of both a carboxylic acid group and a benzoxazole ring system suggests that the molecule will exhibit moderate polarity. The solubility is expected to be poor in water and higher in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The carboxylic acid moiety will impart acidic properties to the molecule, and its pKa is anticipated to be in the range typical for carboxylic acids (around 4-5).
Synthesis and Characterization
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 2-mercaptobenzoxazole and a suitable 3-halopropanoic acid, such as 3-bromopropanoic acid, in the presence of a base.
Figure 2: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 2-mercaptobenzoxazole (1 equivalent) in a suitable solvent such as ethanol or acetone, add a base like sodium carbonate or triethylamine (1.1 equivalents).
-
Addition of Reagent: Stir the mixture at room temperature for 30 minutes to form the thiolate salt. Then, add 3-bromopropanoic acid (1 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole ring, as well as two triplet signals for the methylene protons of the propanoic acid chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and characteristic bands for the benzoxazole ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 223.25.
Potential Biological Activity and Applications
While specific biological activity data for this compound is not extensively reported in the literature, the benzoxazole scaffold is a well-established pharmacophore with a wide range of biological activities.
Antifungal and Antimicrobial Potential:
Numerous studies have demonstrated the potent antifungal and antibacterial properties of benzoxazole derivatives. These compounds are known to interfere with various cellular processes in microorganisms. The presence of the sulfanylpropanoic acid side chain in the target molecule may enhance its antimicrobial efficacy or modulate its spectrum of activity. Further screening of this compound against a panel of pathogenic bacteria and fungi is warranted to explore its potential as a novel anti-infective agent.
Drug Development Implications:
The carboxylic acid group in this compound provides a handle for further chemical modifications, such as esterification or amidation, to generate a library of derivatives with potentially improved pharmacokinetic and pharmacodynamic properties. This makes the parent compound a valuable starting point for lead optimization in drug discovery programs.
Conclusion
This compound is a heterocyclic compound with a combination of structural features that make it an interesting candidate for further investigation in medicinal chemistry and materials science. This technical guide has summarized the currently available physicochemical data and outlined a plausible synthetic route. While there is a clear need for more extensive experimental characterization of its properties and biological activities, the information presented here provides a solid foundation for researchers to build upon in their exploration of this promising molecule.
References
Sources
An In-depth Technical Guide to the Spectral Analysis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the predicted spectral data for the novel compound 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a comprehensive and scientifically grounded predictive spectral profile. By dissecting the molecule's constituent functional groups and drawing parallels with empirically characterized analogous structures, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and characterization of new chemical entities in the fields of medicinal chemistry and materials science. Each predicted spectral feature is accompanied by a thorough explanation of the underlying chemical principles, providing a robust framework for the interpretation of future experimental data.
Introduction and Molecular Structure
The compound this compound is a multifaceted molecule integrating a benzoxazole heterocycle, a thioether linkage, and a carboxylic acid moiety. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, necessitating a reliable methodology for its structural confirmation. Spectroscopic analysis is the cornerstone of molecular characterization, and this guide offers a predictive blueprint of the expected spectral signatures.
The structural formula of this compound is presented below, with atoms numbered for the purpose of unambiguous spectral assignment in the subsequent sections.
Caption: Structure of this compound with atom numbering for spectral assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzoxazole ring and the aliphatic protons of the propanoic acid chain. The chemical shifts are influenced by the electron-withdrawing nature of the benzoxazole system and the sulfur atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Predicted ¹H NMR Data Summary
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |
| Aromatic (4H) | 7.20 - 7.60 | Multiplet | 4H | Protons on the benzoxazole ring, likely appearing as two overlapping multiplets due to the asymmetric substitution pattern. |
| -S-CH ₂- | ~3.50 | Triplet | 2H | Methylene group adjacent to the sulfur atom, deshielded by sulfur. Expected to be a triplet due to coupling with the adjacent CH₂ group. |
| -CH₂-CH ₂-COOH | ~2.80 | Triplet | 2H | Methylene group adjacent to the carbonyl group, deshielded by the carbonyl. Expected to be a triplet due to coupling with the -S-CH₂- group. |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid, which is typically broad and can exchange with trace water in the solvent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the influence of neighboring heteroatoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data Summary
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O (Carboxylic Acid) | ~175 | The carbonyl carbon is highly deshielded due to the two adjacent oxygen atoms. |
| C (Benzoxazole, C=N) | ~165 | The carbon atom double-bonded to nitrogen in the benzoxazole ring is significantly deshielded. |
| Aromatic C (Benzoxazole) | 110 - 150 | Aromatic carbons of the benzoxazole ring will appear in this region, with variations based on their position relative to the heteroatoms. |
| -S-C H₂- | ~35 | The methylene carbon attached to sulfur, deshielded relative to a standard alkane. |
| -C H₂-COOH | ~30 | The methylene carbon adjacent to the carbonyl group. |
Predicted Mass Spectrum and Fragmentation Pattern
Mass spectrometry will confirm the molecular weight and can provide structural information through analysis of the fragmentation pattern. The predicted molecular weight for C₁₀H₉NO₃S is 223.25 g/mol .
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode.
-
Mass Analysis: Employ a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern.
Predicted Fragmentation Pathway
Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. A plausible fragmentation pathway is outlined below.
Caption: Predicted mass fragmentation pathway for this compound.
Predicted Infrared (IR) Spectral Data
The IR spectrum will reveal the presence of the key functional groups in the molecule through their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or place the sample directly on the crystal of an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-IR region (4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1500 - 1600 | C=C and C=N stretches | Aromatic Ring and Benzoxazole |
| ~1250 | C-O stretch | Benzoxazole Ether Linkage |
| ~700 | C-S stretch | Thioether |
Conclusion
This guide provides a comprehensive, albeit predictive, spectral characterization of this compound. The presented data, derived from fundamental principles and comparative analysis of related structures, offers a solid foundation for researchers to confirm the identity and purity of this compound. It is anticipated that experimental data will align closely with these predictions, and any deviations will provide valuable insights into the nuanced electronic and structural properties of this molecule.
References
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link][2]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link][3]
-
SpectraBase. 3-(2-thioxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. [Link][5]
-
NIH National Library of Medicine. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link][6]
-
NIH National Library of Medicine. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. [Link][7]
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- 1. 3-(1,3-Benzoxazol-2-yl)propanoic acid | C10H9NO3 | CID 2474218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Propanoic acid [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)propanoic Acid (CAS Number: 78757-00-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-benzoxazol-2-yl)propanoic acid (CAS No. 78757-00-3), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the core chemical and physical properties of the molecule, detailed synthetic methodologies, and robust analytical techniques for its characterization. Furthermore, it explores the promising biological activities exhibited by the broader class of benzoxazole-propanoic acid derivatives, offering insights into potential therapeutic applications and proposing future research directions. The guide is structured to provide not just factual data, but also the scientific rationale behind experimental designs and analytical interpretations, empowering researchers to confidently work with and innovate upon this versatile chemical scaffold.
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole moiety, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
The incorporation of a propanoic acid side chain at the 2-position of the benzoxazole ring, as seen in 3-(1,3-benzoxazol-2-yl)propanoic acid, introduces a flexible linker and a carboxylic acid functional group. This appendage can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid can act as a key hydrogen bond donor and acceptor, anchor the molecule to biological targets, and improve aqueous solubility, a critical factor in drug development. This guide will specifically focus on the synthesis, characterization, and potential biological relevance of this particular derivative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
Chemical Identity
| Property | Value | Source |
| CAS Number | 78757-00-3 | [4] |
| IUPAC Name | 3-(1,3-benzoxazol-2-yl)propanoic acid | [4] |
| Synonyms | 3-(Benzo[d]oxazol-2-yl)propanoic acid, 3-(2-Benzoxazolyl)propanoic Acid | [4] |
| Molecular Formula | C₁₀H₉NO₃ | [4] |
| Molecular Weight | 191.18 g/mol | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CCC(=O)O | [4] |
| InChIKey | FUPQHVOTDIAYLV-UHFFFAOYSA-N | [4] |
Predicted Physical Properties
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Topological Polar Surface Area | 63.3 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis of 3-(1,3-Benzoxazol-2-yl)propanoic Acid
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.
General Synthetic Strategy: Condensation and Cyclization
The logical and widely employed method for synthesizing 3-(1,3-benzoxazol-2-yl)propanoic acid involves the reaction of 2-aminophenol with a suitable three-carbon carboxylic acid derivative, such as succinic anhydride or glutaric acid, under dehydrating conditions. A highly effective and frequently used condensing agent for this transformation is polyphosphoric acid (PPA), which serves as both a catalyst and a solvent at elevated temperatures.
The reaction mechanism proceeds through an initial acylation of the amino group of 2-aminophenol by the carboxylic acid, forming an o-hydroxy amide intermediate. Subsequent intramolecular cyclization, driven by the acidic environment and high temperature, followed by dehydration, leads to the formation of the stable benzoxazole ring.
Caption: General synthetic workflow for 3-(1,3-benzoxazol-2-yl)propanoic acid.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of the structurally related 3-(1,3-benzoxazol-2-yl)benzoic acid and is expected to yield the desired product with minor optimization.[5]
Materials:
-
2-Aminophenol
-
Succinic anhydride
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Ethanol (for recrystallization)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and succinic anhydride (1.0 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 10-15 times the weight of the reactants) to the flask.
-
Heating: Heat the reaction mixture to 140-160°C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to a manageable temperature (around 80-100°C). Carefully and slowly pour the warm reaction mixture into a beaker of ice-cold water with constant stirring to precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic aqueous mixture by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure 3-(1,3-benzoxazol-2-yl)propanoic acid.
-
Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of 3-(1,3-benzoxazol-2-yl)propanoic acid is expected to show distinct signals corresponding to the aromatic protons of the benzoxazole ring and the aliphatic protons of the propanoic acid side chain.
-
Aromatic Protons: The four protons on the benzene ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment and will likely appear as complex multiplets.
-
Aliphatic Protons: The two methylene groups of the propanoic acid side chain will appear as two triplets in the upfield region. The methylene group adjacent to the benzoxazole ring (α-CH₂) is expected to be more deshielded and appear around δ 3.0-3.5 ppm, while the methylene group adjacent to the carboxylic acid (β-CH₂) will likely resonate around δ 2.7-3.0 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet in the far downfield region, typically above δ 10 ppm, and its visibility may depend on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of δ 170-180 ppm.
-
Benzoxazole Carbons: The carbon atom at the 2-position of the benzoxazole ring (C-2) is typically found in the range of δ 160-165 ppm. The aromatic carbons of the fused benzene ring will resonate in the region of δ 110-150 ppm.
-
Aliphatic Carbons: The two methylene carbons of the propanoic acid side chain will appear in the upfield region, typically between δ 25 and 40 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI): Under electron ionization, the molecular ion peak ([M]⁺) at m/z 191 would be expected. Key fragmentation pathways would likely involve:
-
Loss of the carboxyl group: Cleavage of the C-C bond between the methylene group and the carboxyl group could lead to the loss of COOH (45 Da), resulting in a fragment ion at m/z 146.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could produce a fragment at m/z 147.
-
Cleavage of the propanoic acid side chain: Fragmentation of the side chain can lead to various smaller ions.
-
Fragmentation of the benzoxazole ring: At higher energies, the stable benzoxazole ring system can also fragment.
Caption: Predicted major fragmentation pathways for 3-(1,3-benzoxazol-2-yl)propanoic acid in mass spectrometry.
Potential Biological Activities and Research Applications
While specific biological data for 3-(1,3-benzoxazol-2-yl)propanoic acid is not extensively reported in the public domain, the well-documented activities of the broader benzoxazole and arylpropionic acid classes provide a strong rationale for its investigation in several therapeutic areas.[6]
Anticancer Activity
Numerous benzoxazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[7] The arylpropionic acid motif is also present in several non-steroidal anti-inflammatory drugs (NSAIDs) which have been investigated for their chemopreventive properties. The combination of these two pharmacophores in 3-(1,3-benzoxazol-2-yl)propanoic acid makes it a compelling candidate for anticancer drug discovery.
Proposed Research Workflow for Anticancer Evaluation:
Caption: Proposed workflow for the evaluation of the anticancer potential of 3-(1,3-benzoxazol-2-yl)propanoic acid.
Antimicrobial Activity
Benzoxazole derivatives have a long history as effective antimicrobial agents against a wide range of bacteria and fungi.[8][9] The mechanism of action can vary, but often involves the disruption of essential cellular processes in microorganisms. The propanoic acid side chain could potentially enhance the uptake of the compound by microbial cells.
Proposed Experimental Protocol for Antimicrobial Screening (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of 3-(1,3-benzoxazol-2-yl)propanoic acid in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[10] Some benzoxazole derivatives have also been reported to possess anti-inflammatory properties.[2] Therefore, 3-(1,3-benzoxazol-2-yl)propanoic acid is a rational candidate for investigation as a potential anti-inflammatory agent.
Proposed Experimental Protocol for COX Inhibition Assay:
-
In Vitro COX Inhibition Assay: Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the IC₅₀ values of the compound against both isoforms. This will provide insights into its potency and selectivity.
-
Cell-based Assays: The effect of the compound on the production of pro-inflammatory mediators, such as prostaglandins and cytokines, can be evaluated in cell models (e.g., lipopolysaccharide-stimulated macrophages).
Conclusion and Future Directions
3-(1,3-Benzoxazol-2-yl)propanoic acid is a synthetically accessible molecule that combines two important pharmacophores. While specific biological data for this compound is emerging, the extensive research on related benzoxazole and arylpropionic acid derivatives strongly suggests its potential in drug discovery, particularly in the areas of oncology, infectious diseases, and inflammation.
Future research should focus on the efficient and scalable synthesis of this compound and its derivatives, followed by a systematic evaluation of their biological activities through the in vitro and in vivo models outlined in this guide. Structure-activity relationship (SAR) studies, by modifying both the benzoxazole ring and the propanoic acid side chain, will be crucial in optimizing the potency and selectivity of this promising chemical scaffold for the development of novel therapeutic agents.
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The Multifaceted Biological Activities of Benzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzoxazole core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold," capable of binding to a diverse array of biological targets with high affinity.[1][2] This inherent versatility has led to the development of a vast library of benzoxazole derivatives exhibiting a remarkable spectrum of pharmacological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and beyond, making this class of compounds a fertile ground for the discovery of novel therapeutic agents.[3][4] This guide aims to provide an in-depth technical overview of the significant biological activities of benzoxazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
The proliferation of cancer cells is a complex process driven by a confluence of aberrant signaling pathways. Benzoxazole derivatives have emerged as potent anticancer agents by selectively targeting key molecular players in these pathways.[5][6][7]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A primary mechanism through which benzoxazole derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[8][9] These receptors are crucial for tumor angiogenesis, growth, and metastasis.[8] By binding to the ATP-binding pocket of these kinases, benzoxazole derivatives block the downstream signaling cascades that promote cell proliferation, survival, and migration.[8][9]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that is fundamental to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[10][11][12] Inhibition of VEGFR-2 by benzoxazole derivatives effectively chokes off this supply line, thereby impeding tumor growth.[13]
VEGFR-2 Signaling Pathway and its Inhibition by Benzoxazole Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Induction of Apoptosis
Beyond inhibiting proliferative signals, certain benzoxazole derivatives can actively induce programmed cell death, or apoptosis, in cancer cells.[14] This is often achieved by modulating the expression of key apoptosis-related proteins, such as upregulating pro-apoptotic proteins like p53 and BAX, while downregulating anti-apoptotic proteins like Bcl-2.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds.[8][15][16][17][18]
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology: [8][16][17]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole derivative and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Annexin V Staining for Apoptosis Detection
Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.[14][19][20][21]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]
Step-by-Step Methodology: [20]
-
Cell Treatment: Treat cells with the benzoxazole derivative for the desired time.
-
Cell Collection: Collect both adherent and floating cells and wash them with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.
Workflow for Apoptosis Detection by Flow Cytometry
Caption: Step-by-step workflow for the Annexin V apoptosis assay.
Quantitative Data: Anticancer Activity of Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | HCT116 (Colon) | 24.5 | [3] |
| Compound 4 | HCT116 (Colon) | 39.9 | [3] |
| Compound 26 | HCT116 (Colon) | 35.6 | [3] |
| Compound 11b | MCF-7 (Breast) | Comparable to Sorafenib | [8] |
| Compound 5a | - | VEGFR-2 IC50: 0.145-0.970 | [8] |
| Compound 5g | - | VEGFR-2 IC50: 0.145-0.970 | [8] |
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[4][22]
Mechanism of Action: Inhibition of DNA Gyrase
A key target for the antibacterial action of benzoxazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[23][24][25][26] By inhibiting this enzyme, these compounds prevent the negative supercoiling of DNA, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[24] This mechanism is particularly effective against a range of Gram-positive and Gram-negative bacteria.[22]
Mechanism of DNA Gyrase Inhibition
Caption: Benzoxazole derivatives inhibit DNA gyrase, preventing DNA supercoiling.
Experimental Protocol: Serial Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The serial dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[1][27][28][29][30]
Principle: A series of decreasing concentrations of the antimicrobial agent are prepared in a liquid growth medium, which are then inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no growth occurs.[1]
Step-by-Step Methodology: [28][30]
-
Preparation of Stock Solution: Dissolve the benzoxazole derivative in a suitable solvent to prepare a stock solution of known concentration.
-
Serial Dilution: Perform a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| General Range | E. faecalis | 64 to >512 | [NA] |
| Compound 21 | E. coli | Potent at 25 | [22] |
| Compound 18 | E. coli | Potent at 25 | [22] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Benzoxazole derivatives have shown promise as anti-inflammatory agents.[7][31]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[32][33][34][35]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.[35]
Step-by-Step Methodology: [32][34]
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the benzoxazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) via a suitable route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a specific time interval (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Other Notable Biological Activities
The therapeutic potential of benzoxazole derivatives extends beyond the aforementioned areas. They have also been reported to possess:
-
Antiviral Activity: Some derivatives have shown activity against various viruses.[4]
-
Antifungal Activity: Benzoxazoles have demonstrated efficacy against a range of fungal pathogens.[4][22]
-
Enzyme Inhibition: Certain derivatives act as inhibitors of other enzymes, such as cyclooxygenase (COX), which is involved in inflammation. [NA]
-
CYP1A1 Induction: Some benzoxazole analogues can induce the expression of cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics. This mechanism is relevant to the bioactivation of certain anticancer prodrugs.[36][37][38][39][40]
Synthesis of 2-Substituted Benzoxazole Derivatives
A common and versatile method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenol with various electrophiles.[41][42][43][44]
Representative Synthetic Protocol: Tf₂O-Promoted Activation of Tertiary Amides[43][44]
Reagents: Tertiary amide, 2-aminophenol, triflic anhydride (Tf₂O), 2-fluoropyridine, dichloromethane (DCM), triethylamine (Et₃N).
-
To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-fluoropyridine (1 mmol).
-
Cool the mixture to 0 °C and add Tf₂O (0.6 mmol) dropwise. Stir for 15 minutes.
-
Add the 2-aminophenol (0.5 mmol) to the reaction mixture and stir for 1 hour at room temperature.
-
Quench the reaction with Et₃N (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-substituted benzoxazole.
Conclusion and Future Perspectives
Benzoxazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Future research in this area should focus on the rational design of novel derivatives with enhanced potency and selectivity, as well as a deeper exploration of their mechanisms of action to identify new therapeutic targets. The continued investigation of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.
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Aryl Propionic Acids: From Classic Anti-inflammatories to Emerging Therapeutic Frontiers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of aryl propionic acids, a pivotal class of molecules in modern pharmacology. Initially rising to prominence as non-steroidal anti-inflammatory drugs (NSAIDs), this chemical scaffold is now the subject of intensive research for its therapeutic potential in oncology, neurodegenerative diseases, and beyond. We will delve into the established mechanisms of action, explore nascent applications, and provide detailed experimental protocols and conceptual frameworks to empower researchers in this dynamic field.
Part 1: The Core Pharmacology of Aryl Propionic Acids
Aryl propionic acids, commonly known as "profens," are a cornerstone of pain and inflammation management.[1][2][3][4][5] This class of drugs includes widely recognized agents such as Ibuprofen, Naproxen, and Ketoprofen.[1][2] Their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are derived from a shared mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[1][2]
Mechanism of Action: COX Inhibition
The biological activity of traditional NSAIDs is a direct result of their ability to suppress the biosynthesis of prostaglandins (PGs).[2] This is achieved by inhibiting the COX enzymes, which are critical intermediates in the conversion of arachidonic acid to PGs.[2] In the early 1990s, research distinguished two key isoforms of this enzyme:
-
COX-1: A constitutively expressed isoform responsible for producing prostaglandins that provide gastrointestinal (GI) cytoprotection and maintain homeostasis.[1][2]
-
COX-2: An inducible isoform that is upregulated at sites of inflammation and mediates the inflammatory response.[1][2]
The anti-inflammatory effects of aryl propionic acids are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal ulceration and bleeding, are linked to the concurrent inhibition of the protective COX-1 enzyme.[1][2] The carboxylic acid moiety present in most profens is a key structural feature for this activity but is also associated with local irritation in the GI tract.[1][4]
Most aryl propionic acids possess a chiral carbon at the alpha position of the propionic acid side chain.[2] The (S)-enantiomer is typically the active form that inhibits the COX isoenzymes and is responsible for both the therapeutic action and the associated side effects.[1][2]
The Arachidonic Acid Cascade and COX Inhibition
Caption: Mechanism of aryl propionic acids via inhibition of COX-1 and COX-2 enzymes.
Table 1: Common Aryl Propionic Acids and Their Primary Applications
| Drug | Chemical Name | Primary Applications | Key Characteristics |
| Ibuprofen | 2-(4-isobutylphenyl)propionic acid | Analgesic, Anti-inflammatory, Antipyretic[1][2] | Widely used over-the-counter (OTC) medication for pain and fever.[1] |
| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Treatment of arthritis and musculoskeletal disorders.[2] | Longer half-life compared to ibuprofen. |
| Ketoprofen | (RS)-2-(3-benzoylphenyl)propanoic acid | Analgesic and anti-inflammatory.[1][2] | Used for arthritis and acute pain. |
| Fenoprofen | (RS)-2-(3-phenoxyphenyl)propanoic acid | Mild to moderate pain relief and arthritis.[1][2] | Belongs to the same class of NSAIDs. |
| Oxaprozin | 3-(4,5-diphenyl-1,3-oxazol-2-yl)propionic acid | Treatment of osteoarthritis and rheumatoid arthritis.[1][2] | Unique structure among profens, with a longer half-life. |
Part 2: Emerging Therapeutic Applications Beyond Inflammation
While the anti-inflammatory properties of aryl propionic acids are well-documented, recent research has illuminated their potential in treating a range of other complex diseases.[5][6] These investigations often point to mechanisms that are both dependent on and independent of COX inhibition.
Anticancer Activity
A growing body of evidence suggests that NSAIDs, including aryl propionic acid derivatives, possess chemopreventive and anticancer properties.[6] Their antiproliferative activities have been observed against various cancer cell types, and research is actively exploring the underlying molecular targets.[6]
COX-Independent Mechanisms: A significant portion of the anticancer effects of profens may be mediated through pathways unrelated to cyclooxygenase.
-
Induction of Tumor Suppressor Proteins: Certain aryl propionic acids can selectively induce the expression of tumor suppressor proteins. For example, R-flurbiprofen has been shown to decrease the survival of prostate cancer cells (PC-3, DU-145) by inducing the p75NTR protein.[7] p75NTR functions as a tumor suppressor in the prostate, and its intracellular death domain can initiate apoptosis and inhibit growth.[7] This induction was highly selective, as the expression of other death receptors like Fas and various DRs remained largely unchanged.[7]
-
Cell Cycle Arrest: Some indole-aryl-amide derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest.[8] For instance, certain compounds can cause an accumulation of cells in the G0/G1 phase, preventing them from progressing to the S phase of the cell cycle.[8] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21.[8]
-
Apoptosis Regulation: Aryl propionic acid derivatives can influence key regulators of apoptosis, such as the Bcl-2 family of proteins.[8] Upregulation of pro-apoptotic proteins like Bax can lead to the release of cytochrome c from mitochondria, initiating the caspase cascade and programmed cell death.[8]
Experimental Workflow: Screening for Anticancer Activity
Caption: A generalized workflow for evaluating the anticancer potential of novel compounds.
Neuroprotective and Anti-neuroinflammatory Applications
Neuroinflammation, characterized by the activation of glial cells like microglia, is a common pathological feature in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[9][10][11] Aryl propionic acids are being investigated for their potential to mitigate this damaging inflammatory cascade in the central nervous system.
Mechanism of Action in Neuroinflammation: The therapeutic strategy in this context often involves targeting multiple inflammatory mediators.[9]
-
Inhibition of iNOS: Activated microglia produce pro-inflammatory mediators, including nitric oxide (NO), through the action of inducible nitric oxide synthase (iNOS).[9][11] Overexpression of iNOS can lead to neuronal damage.[11] Studies using LPS-stimulated BV2 mouse microglial cells have shown that novel amide dimers of naproxen and ibuprofen can effectively inhibit the expression of iNOS.[9][10]
-
Modulation of Kinase Pathways: The signaling pathways that lead to iNOS expression often involve protein kinases. Some aryl propionic acid derivatives have demonstrated the ability to selectively inhibit the phosphorylation of key kinases, such as p38 mitogen-activated protein kinase (MAPK), without affecting other pathways like ERK-1/2 or JNK-1/2.[9] This suggests a targeted mechanism for reducing the inflammatory response.
-
Direct Neuronal Effects: Beyond anti-inflammatory actions, some short-chain fatty acids like propionic acid (PA) have been shown to have direct neuro-regenerative effects.[12] In models using human neurons derived from multiple sclerosis patients, PA was found to promote the recovery and regrowth of damaged neurites.[12] This suggests a dual role of these molecules in both suppressing damaging inflammation and promoting neuronal repair.
Table 2: Summary of Preclinical Studies on Neuroprotective Effects
| Compound/Derivative | Disease Model | Key Findings | Potential Mechanism | Reference |
| Naproxen/Ibuprofen Amide Dimers | LPS-stimulated BV2 microglia | Reduced expression of iNOS, a key neuroinflammatory enzyme.[9] | Selective inhibition of p38 MAPK phosphorylation.[9] | |
| Propionic Acid (PA) | Human iPSC-derived neurons (MS model) | Promoted recovery and regrowth of damaged neurites.[12] | Activation of anti-oxidative responses. | |
| R-flurbiprofen | Alzheimer's Disease (clinical trials) | Modulated gamma-secretase activity to lower Aβ42 production. | Selective Aβ42-lowering agent. |
Other Potential Activities
Review articles also point to a broader spectrum of biological activities for aryl propionic acid derivatives, although these areas are less explored than oncology and neurology. These include:
These findings suggest that the aryl propionic acid scaffold is a versatile template for developing drugs targeting a wide range of conditions. The possible improvements in activity can often be achieved through slight modifications of the substituents on the core structure.[2][4]
Part 3: Key Experimental Methodologies
To facilitate further research, this section provides detailed, step-by-step protocols for key assays relevant to the therapeutic applications discussed.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Principle: This is a colorimetric assay that measures the peroxidase activity of COX. The enzyme catalyzes the reaction of arachidonic acid to PGG2, which is then reduced to PGH2, producing an oxidized TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) chromogen that can be measured at 590 nm.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrates to their final working concentrations in the assay buffer.
-
Plate Setup:
-
Add 150 µL of Assay Buffer to the "Blank" wells.
-
Add 10 µL of DMSO to the "100% Initial Activity" wells.
-
Add 10 µL of the test compound at various concentrations to the "Inhibitor" wells.
-
-
Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the "Blank".
-
Incubation: Gently shake the plate and incubate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the Arachidonic Acid solution to all wells to initiate the reaction.
-
Color Development: Immediately add 20 µL of TMPD solution to all wells.
-
Measurement: Shake the plate for 1 minute and immediately read the absorbance at 590 nm using a microplate reader.
-
Calculation: Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot the results to determine the IC50 value.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Selected cancer cell line (e.g., HT29, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The therapeutic landscape of aryl propionic acids is undergoing a significant expansion. While their role as potent anti-inflammatory agents is firmly established, their future lies in the exploration of COX-independent pathways that influence cancer progression and neurodegeneration. The ability of these compounds to modulate complex cellular processes such as apoptosis, cell cycle regulation, and neuroinflammation opens up exciting avenues for drug development.[6][9] Future research should focus on synthesizing novel derivatives with enhanced specificity for non-COX targets to improve therapeutic efficacy and minimize the side effects associated with traditional NSAIDs.[13] The versatility of the aryl propionic acid scaffold ensures that it will remain a subject of intense scientific inquiry and a source of novel therapeutic agents for years to come.
References
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
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Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1855-1874. [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
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Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]
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Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-88. [Link]
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Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Open-Access Publications from the University of California. [Link]
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Kim, A., et al. (2022). 2-Aryl Propionic Acid Amide Modification of Naproxen and Ibuprofen Dimers for Anti-neuroinflammatory Activity in BV2 mouse Microglial Cells. International Journal of Molecular Sciences, 23(24), 15694. [Link]
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Metwally, K. A., et al. (2007). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. European Journal of Medicinal Chemistry, 42(2), 152-60. [Link]
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Gisevius, S., et al. (2023). Propionic acid promotes neurite recovery in damaged multiple sclerosis neurons. Brain Communications, 5(3), fcad103. [Link]
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Palmeira, A., et al. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 25(24), 5873. [Link]
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3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid mechanism of action
An In-depth Technical Guide to the Proposed Mechanism of Action and Investigational Framework for 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid
Abstract
This compound is a novel chemical entity whose specific biological mechanism of action has not yet been fully elucidated in publicly accessible literature. This technical guide synthesizes existing knowledge on its core structural motifs—the benzoxazole ring and the propanoic acid side-chain—to propose a plausible, multi-target mechanism of action. We hypothesize that this compound functions as a dual-action agent, exhibiting both antimicrobial and anti-inflammatory properties. This document provides a comprehensive, step-by-step experimental framework designed for researchers, scientists, and drug development professionals to rigorously test this hypothesis, characterize the compound's biological activity, and elucidate its molecular targets.
Introduction and Statement of Knowledge Gap
The benzoxazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2][3][4] Similarly, the arylpropionic acid moiety is the cornerstone of the widely-used non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5]
The compound this compound, which integrates both of these pharmacologically significant structures, presents a compelling subject for investigation. However, a thorough review of current scientific literature reveals a notable absence of specific studies detailing its mechanism of action. This guide addresses this knowledge gap by proposing a scientifically grounded hypothesis and presenting a detailed roadmap for its experimental validation.
A Proposed Dual-Action Mechanism of Action
We postulate that this compound leverages the distinct functionalities of its two core components to act on multiple biological pathways simultaneously.
-
Antimicrobial Action (Driven by the Benzoxazole Moiety): The benzoxazole ring is a known pharmacophore in a variety of antimicrobial agents. Studies on related benzoxazole derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria and fungal species like Candida albicans.[3][6] The proposed mechanisms for these related compounds often involve the disruption of cellular membrane integrity and the perturbation of essential processes like sterol biosynthesis in fungi.[6]
-
Anti-inflammatory Action (Driven by the Propanoic Acid Moiety): The propanoic acid side-chain is structurally analogous to that of classic NSAIDs like ibuprofen and ketoprofen.[5][7] These agents are well-characterized inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins. It is therefore highly probable that this compound also targets these enzymes. Other related propionic acid derivatives have also been shown to inhibit 5-lipoxygenase (5-LO) or act on thromboxane pathways, representing additional potential anti-inflammatory targets.[8][9]
This leads to our central hypothesis, as illustrated in the diagram below.
Caption: Proposed dual-action mechanism of the target compound.
Experimental Roadmap for Mechanistic Validation
To systematically investigate the hypothesized mechanism, we propose a two-armed experimental workflow. This workflow is designed to first confirm the biological activities and then to elucidate the specific molecular targets.
Caption: Experimental workflow for mechanistic elucidation.
Arm 1: Detailed Protocols for Antimicrobial Investigation
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Microbial strains (see table below)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Resazurin sodium salt solution (viability indicator)
Microbial Panel:
| Organism Type | Species | ATCC Number | Rationale |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus | 25923 | Common human pathogen |
| Gram-positive | Bacillus subtilis | 6633 | Model organism |
| Gram-negative | Escherichia coli | 25922 | Common human pathogen |
| Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen |
| Fungus (Yeast) | Candida albicans | 90028 | Common human fungal pathogen |
| Fungus (Mold) | Aspergillus niger | 16404 | Common mold |
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum suspension adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted inoculum to each well containing the test compound. Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells.
-
The MIC is the lowest concentration of the compound where no color change is observed.
Arm 2: Detailed Protocols for Anti-inflammatory Investigation
Objective: To determine the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2 and to calculate its IC50 value.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor) as controls.
Procedure:
-
Prepare a range of concentrations of the test compound by serial dilution.
-
In a 96-well plate, add the assay buffer, heme, the COX enzyme (either COX-1 or COX-2 in separate experiments), and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
The reaction produces Prostaglandin G2 (PGG2), which is then reduced, and the product can be measured colorimetrically (typically at 590 nm) according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.
Data Presentation (Hypothetical Results):
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Test Compound | 15.2 | 1.8 | 8.4 |
| Celecoxib | >100 | 0.05 | >2000 |
| Ibuprofen | 10 | 35 | 0.28 |
Conclusion and Future Directions
The proposed dual-action mechanism of this compound presents an exciting avenue for the development of novel therapeutics with a unique, combined antimicrobial and anti-inflammatory profile. The experimental framework detailed in this guide provides a clear and robust pathway for validating this hypothesis. Positive results from these studies would warrant progression to more advanced preclinical models to evaluate in vivo efficacy, pharmacokinetics, and safety. Elucidating this compound's mechanism of action will be a critical step in unlocking its full therapeutic potential.
References
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Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]
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PubChem. (n.d.). 3-(1,3-Benzoxazol-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]
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Narasimhan, B., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed. [Link]
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Koptev, M. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
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Guzow-Krzemińska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(10), 1545-1563. [Link]
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Nowak, M., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(11), 3121. [Link]
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Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4089. [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
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Harter, W. G., et al. (1994). Thromboxane Modulating Agents. 3. 1H-imidazol-1-ylalkyl- And 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic Acid Derivatives as Dual Thromboxane Synthase inhibitor/thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 37(13), 1955-1967. [Link]
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Guzow-Krzemińska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed. [Link]
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Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. [Link]
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Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-1050. [Link]
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Ahmed, M., et al. (2012). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual mechanism drugs based on some potential inhibitors of matrix metalloproteinases and cyclooxygenases. ResearchGate. [Link]
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Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed. [Link]
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In Silico Modeling of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid: A Technical Guide for Drug Discovery Professionals
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of a specific novel derivative, 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each computational step, empowering researchers to not only execute these methods but also to critically interpret the results in the context of a drug discovery pipeline. We will navigate the logical progression from initial physicochemical characterization and target identification to rigorous molecular docking, molecular dynamics simulations, and predictive ADMET profiling. Each section is designed to be a self-validating system, grounded in established methodologies and supported by authoritative references, ensuring scientific integrity and reproducibility.
Foundational Analysis: Physicochemical Profiling and Structural Elucidation
Before embarking on complex computational studies, a thorough understanding of the molecule's intrinsic properties is paramount. The subject of our investigation, this compound, possesses a unique combination of a rigid benzoxazole core, a flexible propanoic acid tail, and a thioether linkage.
Structural and Physicochemical Properties
The initial step involves obtaining the canonical structure and pre-calculating key physicochemical descriptors. These parameters are crucial for assessing "drug-likeness" and for parameterizing subsequent simulations.
| Property | Value | Source |
| Molecular Formula | C10H9NO3S | PubChem[5] |
| Molecular Weight | 223.25 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| SMILES | C1=CC=C2C(=C1)N=C(O2)SCCC(=O)O | PubChem[5] |
| Topological Polar Surface Area | 75.59 Ų | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 4 | PubChem[5] |
These properties provide a preliminary assessment based on Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Target Identification and Hypothesis Generation: A Reverse Pharmacology Approach
For a novel compound without a predetermined biological target, a logical starting point is to employ reverse pharmacology and target prediction algorithms. This approach leverages the vast repositories of known ligand-target interactions to hypothesize potential protein targets.
Ligand-Based Pharmacophore Screening
This technique involves identifying the 3D arrangement of chemical features (pharmacophore) of our query molecule and screening it against databases of known active compounds. A strong pharmacophoric match to a set of molecules with a known target suggests a similar mechanism of action.
Target Prediction Servers
Several web-based tools utilize machine learning algorithms trained on large bioactivity datasets to predict targets.
-
SwissTargetPrediction: This server predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.
-
PASS (Prediction of Activity Spectra for Substances): This tool predicts a broad spectrum of biological activities based on the structural formula of the compound.[3]
Workflow for Target Identification
Caption: Workflow for predicting biological targets.
Molecular Docking: Interrogating Ligand-Protein Interactions
Once a set of high-probability targets is identified, molecular docking is employed to predict the preferred binding orientation of our compound within the active site of these proteins. This provides insights into the binding affinity and the specific molecular interactions driving complex formation.
Rationale for Target Selection
Based on published research on analogous benzoxazole structures, high-priority targets for initial docking studies could include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key target in angiogenesis and cancer.[1]
-
DNA Gyrase: An established target for antibacterial agents.[4]
-
Cyclooxygenase-2 (COX-2): A well-known target for anti-inflammatory drugs.[6]
Detailed Docking Protocol
This protocol outlines a standardized and reproducible workflow using AutoDock Vina, a widely used and validated docking program.
Step 1: Ligand Preparation
-
Obtain the 3D structure of this compound from a database like PubChem or generate it using chemical drawing software.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds.
Step 2: Protein Preparation
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens.
-
Assign partial charges.
Step 3: Grid Box Definition
-
Define the search space (grid box) for docking. This is typically centered on the known active site or a predicted binding pocket.
-
The size of the grid box should be sufficient to encompass the entire binding site and allow for rotational and translational freedom of the ligand.
Step 4: Docking Execution
-
Run the docking simulation using AutoDock Vina. The program will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
Step 5: Analysis of Results
-
Visualize the top-ranked binding poses in a molecular graphics program (e.g., PyMOL, Discovery Studio).
-
Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
Docking Workflow Diagram
Caption: Step-by-step molecular docking workflow.
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. This is crucial for assessing the stability of the predicted binding mode and for refining the understanding of the intermolecular interactions.
Rationale for MD Simulations
MD simulations are computationally intensive but provide invaluable information on:
-
Binding Pose Stability: Does the ligand remain in the active site in a stable conformation?
-
Conformational Changes: Does the protein or ligand undergo significant conformational changes upon binding?
-
Role of Water: What is the role of water molecules in mediating ligand-protein interactions?
MD Simulation Protocol (Conceptual)
-
System Setup: The top-ranked docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.
-
Minimization: The energy of the entire system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature (310 K) and the pressure is equilibrated.
-
Production Run: A long simulation (typically 100-200 ns) is run, during which the trajectory of all atoms is saved.
-
Trajectory Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the evolution of intermolecular interactions over time.
ADMET Prediction: Profiling Drug-Likeness and Pharmacokinetics
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of these properties, helping to prioritize compounds and identify potential liabilities.
Key ADMET Parameters
| Parameter | Description | Importance |
| Aqueous Solubility | The ability to dissolve in water. | Crucial for absorption. |
| Blood-Brain Barrier (BBB) Permeability | The ability to cross the BBB. | Important for CNS-acting drugs. |
| CYP450 Inhibition | Inhibition of key metabolic enzymes. | Potential for drug-drug interactions. |
| Herg Inhibition | Inhibition of the hERG potassium channel. | Risk of cardiotoxicity. |
| Hepatotoxicity | Potential to cause liver damage. | A major reason for drug failure. |
Recommended Tools for ADMET Prediction
-
swissADME: A free web-based tool that provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3]
-
pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous in silico workflow for the initial characterization and evaluation of this compound. By following this multi-step process, researchers can generate robust hypotheses about its potential biological targets, binding modes, and drug-like properties. The data generated from these computational studies are not an end in themselves but serve as a critical foundation for guiding subsequent experimental validation, including in vitro binding assays and cell-based activity screens. The iterative interplay between computational modeling and experimental testing is the cornerstone of modern, efficient drug discovery.
References
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). National Institutes of Health.
- In silico molecular docking studies of benzoxazole derivatives. a The... (n.d.). ResearchGate.
- IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results.
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022, August 1). Bentham Science Publishers.
- Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022, July 7).
-
3-(1,3-Benzoxazol-2-yl)propanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Preliminary Screening of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid
Abstract
This technical guide provides a comprehensive framework for the preliminary screening of the novel compound, 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the early- G. an in silico analysis to predict potential biological activities and prioritize experimental screening cascades. A multi-tiered in vitro screening approach is then detailed, commencing with broad cytotoxicity assessments to establish a therapeutic window, followed by parallel investigations into its potential antimicrobial, anti-inflammatory, and anticancer activities. For each proposed experimental stage, this guide provides detailed, step-by-step protocols for key assays, including MTT and XTT for cell viability, broth microdilution for antimicrobial susceptibility, and cellular assays for key inflammatory mediators. The rationale behind the selection of each assay is elucidated, emphasizing a data-driven approach to hit validation and lead candidate prioritization. Visual workflows and pathway diagrams are provided to enhance clarity and conceptual understanding of the proposed screening strategy. This guide culminates in a framework for interpreting preliminary data to inform subsequent stages of drug discovery and development.
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This privileged scaffold is present in numerous natural products and synthetic compounds with demonstrated therapeutic efficacy. The biological versatility of benzoxazole derivatives stems from their ability to interact with a wide array of biological targets, including enzymes and receptors.[3][4][5] Consequently, these compounds have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][5][6][7]
The target molecule, this compound, integrates the benzoxazole core with a propanoic acid side chain via a thioether linkage. This unique combination of functional groups suggests several avenues for biological activity. The propanoic acid moiety, for instance, is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs). The thioether linkage at the 2-position of the benzoxazole ring offers a potential site for interaction with biological nucleophiles and may influence the compound's pharmacokinetic and pharmacodynamic properties.
Given the therapeutic promise of the benzoxazole scaffold, a systematic and rigorous preliminary screening of this compound is warranted to elucidate its biological potential and identify promising avenues for further drug development.
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process, commencing with the formation of the benzoxazole-2-thiol intermediate, followed by nucleophilic substitution with a suitable propanoic acid derivative. A representative synthetic scheme is outlined below:
Step 1: Synthesis of Benzo[d]oxazole-2-thiol
The initial step involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like methanol.[3] This reaction proceeds via a cyclization mechanism to yield benzo[d]oxazole-2-thiol.
Step 2: Synthesis of this compound
The synthesized benzo[d]oxazole-2-thiol is then reacted with a 3-halopropanoic acid, such as 3-bromopropanoic acid, in the presence of a base like triethylamine in an appropriate solvent. The thiol group of the benzoxazole acts as a nucleophile, displacing the halide to form the desired thioether linkage and yielding this compound.
A Multi-Tiered Preliminary Screening Cascade
The preliminary screening of a novel compound necessitates a systematic and tiered approach to efficiently assess its biological activity and identify potential therapeutic applications. This guide proposes a three-stage screening cascade designed to comprehensively evaluate the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound.
Caption: A three-stage preliminary screening cascade for this compound.
Stage 1: Foundational Assays
The initial stage of the screening cascade focuses on establishing a foundational understanding of the compound's intrinsic properties, including its potential biological targets and its general toxicity profile.
Prior to in vitro testing, computational methods can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[8] Furthermore, in silico target prediction algorithms can identify potential protein targets based on structural similarity to known ligands and pharmacophore modeling.[9][10] This predictive analysis can help to prioritize the subsequent experimental assays and provide early insights into the compound's potential mechanisms of action.
A critical initial step in any screening campaign is to assess the general cytotoxicity of the test compound. This establishes a therapeutic window and informs the concentration range for subsequent bioassays. The MTT and XTT assays are robust and widely used colorimetric methods for determining cell viability.
Protocol: MTT Cell Viability Assay [1][11]
-
Cell Seeding: Seed a suitable cell line (e.g., a non-cancerous fibroblast line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Incubation: Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol: XTT Cell Viability Assay [1]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1] | Inexpensive, well-established. | Requires a solubilization step for the insoluble formazan, which can introduce variability. |
| XTT | Reduction of a tetrazolium salt to a soluble formazan product by metabolically active cells.[1] | Simpler protocol as no solubilization is needed, higher sensitivity. | More expensive than MTT. |
Stage 2: Primary Activity Screening
Based on the structural features of this compound and the known activities of benzoxazole derivatives, the primary activity screening will focus on its potential antimicrobial, anti-inflammatory, and anticancer effects.
The benzoxazole scaffold is a common feature in many antimicrobial agents.[3][11][12] Therefore, the initial antimicrobial screening will assess the compound's ability to inhibit the growth of a panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The presence of the propanoic acid moiety suggests potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes.[13] A preliminary assessment of anti-inflammatory potential can be achieved by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: A simplified signaling pathway for LPS-induced nitric oxide production and potential points of inhibition.
Many benzoxazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[4][7][14] Therefore, it is prudent to screen this compound for its ability to inhibit the proliferation of a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon). The MTT or XTT assay, as described in the cytotoxicity section, can be utilized for this purpose.
Stage 3: Hit Validation and Prioritization
Compounds that demonstrate promising activity in the primary screens will be advanced to the hit validation and prioritization stage. This stage involves more detailed characterization of the active compounds to confirm their activity and assess their potential for further development.
For any "hit" compounds identified in the primary screens, full dose-response curves will be generated to determine their potency. This involves testing the compound over a wider range of concentrations to calculate the half-maximal inhibitory concentration (IC50) for anti-inflammatory and anticancer activities, and to confirm the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.
A crucial aspect of early drug discovery is to assess the selectivity of a hit compound. For anticancer hits, the cytotoxicity of the compound against normal, non-cancerous cell lines will be compared to its activity against cancer cell lines to determine a selectivity index. For antimicrobial hits, the compound's activity against a broader panel of pathogenic and commensal microorganisms can be evaluated.
For compounds with significant and selective activity, preliminary experiments can be designed to identify their potential molecular targets. For instance, if the compound exhibits potent anti-inflammatory activity, its ability to directly inhibit COX-1 and COX-2 enzymes can be assessed using commercially available assay kits. For anticancer hits, further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) can be initiated.
Data Interpretation and Future Directions
The data generated from this preliminary screening cascade will provide a comprehensive initial assessment of the biological potential of this compound.
-
No Significant Activity: If the compound shows no significant activity in any of the primary screens at non-toxic concentrations, it may be deprioritized for further investigation.
-
Promising Activity in a Single Area: If the compound demonstrates potent and selective activity in one of the screening areas (e.g., as an antimicrobial), this will become the primary focus for further development. Subsequent studies would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, as well as more in-depth mechanism of action studies.
-
Activity in Multiple Areas: If the compound exhibits activity in multiple areas (e.g., both anti-inflammatory and anticancer), this could suggest a mechanism of action that targets a common pathway in these processes. Further studies would be required to deconvolute these activities and identify the primary molecular target(s).
The results of this preliminary screening will be instrumental in guiding the subsequent stages of the drug discovery process, including lead optimization, in vivo efficacy studies, and preclinical development.
References
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Kakkar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 87. [Link]
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ICCB-Longwood. (2016). General workflow for small molecule screening at ICCB-Longwood. [Link]
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Bhardwaj, V., & Sharma, A. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY, 45(2), 74-81. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some benzoxazole derivatives. [Link]
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Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development. [Link]
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Journal of Pharmaceutical Negative Results. (2022). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. [Link]
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Frontiers Media. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]
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Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science. [Link]
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In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2017). Scientific Reports, 7(1), 1-16. [Link]
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2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2022). Medicinal Chemistry, 18(6), 639-651. [Link]
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Paving the way for small-molecule drug discovery. (2021). Trends in Pharmacological Sciences, 42(10), 834-848. [Link]
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Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 275-279. [Link]
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[Biologically active benzoxazoles]. (2003). Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 52(6), 282–290. [Link]
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Synthesis and biological evaluation of benzoxazole derivatives as new anti microbial agents. (2012). International Journal of Pharmaceutical Sciences and Research, 3(9), 3333. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-6. [Link]
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Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (2021). Journal of Molecular Structure, 1225, 129272. [Link]
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Synthesis of benzoxazole derivatives by M.W. (2012). Journal of the Serbian Chemical Society, 77(10), 1335-1342. [Link]
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Biological activities of benzoxazole and its derivatives. (2022). Journal of the Indian Chemical Society, 99(12), 100789. [Link]
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One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journal of Organic Chemistry, 18, 1373-1381. [Link]
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In silico molecular docking studies of benzoxazole derivatives. (2023). Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity, 20(6), e202201145. [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity, 20(6), e202201145. [Link]
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Benzoxazole derivatives with anti-inflammatory potential. (2023). RSC Medicinal Chemistry. [Link]
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In Silico Prediction, Molecular Docking Study for Identification of Novel Nitrogen Substituted Benzoxazole Derivative for Their Potential Biological Activity. (2025). Journal of Pharmaceutical Research International, 37(1), 38-51. [Link]
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Design, synthesis and in silico screening of benzoxazole–thiazolidinone hybrids as potential inhibitors of SARS-CoV-2 protease. (2022). RSC Advances, 12(3), 1546-1560. [Link]
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2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. (2013). Journal of Medicinal Chemistry, 56(21), 8448-8460. [Link]
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Methodological & Application
Synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid: An Application Note and Detailed Protocol
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole moiety is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities. Derivatives of benzoxazole have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2] The versatility of the benzoxazole ring system allows for substitutions that can modulate its biological activity, making it a valuable scaffold in drug discovery and development.[3] This application note provides a detailed protocol for the synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, a derivative that combines the benzoxazole core with a carboxylic acid functional group, offering a potential building block for further chemical elaboration and biological screening.
Chemical Profile and Properties
A comprehensive understanding of the physicochemical properties of the reactants and the final product is crucial for successful synthesis and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Mercaptobenzoxazole | C₇H₅NOS | 151.19 | Solid |
| 3-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | Liquid |
| This compound | C₁₀H₉NO₃S | 223.25 | Solid (Predicted) |
Reaction Principle and Mechanism
The synthesis of this compound proceeds via a nucleophilic substitution reaction. The thiol group of 2-mercaptobenzoxazole, upon deprotonation by a base, acts as a potent nucleophile. This thiolate anion then attacks the electrophilic carbon atom of 3-chloropropanoic acid, displacing the chloride leaving group and forming a new carbon-sulfur bond.
Caption: Step-by-step synthesis workflow.
References
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences and Research. [Link not available]
- Synthesis and Biological Evaluation of Benzoxazole Derivatives as New Anti Microbial Agents. World Journal of Pharmacy and Pharmaceutical Sciences. [Link not available]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). RSC Advances, 14(18), 12891-12915. [Link]
Sources
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole nucleus is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The title compound, 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, incorporates this key scaffold linked to a propanoic acid side-chain via a thioether bridge. This structure is of significant interest to researchers developing novel therapeutic agents, as the carboxylic acid moiety can improve pharmacokinetic properties or serve as a handle for further chemical modification.
This document provides a comprehensive guide for the synthesis of this compound, with a detailed focus on the selection and rationale for the choice of starting materials. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Core Synthetic Strategy: Nucleophilic Thiolation
The synthesis of this compound is most efficiently achieved through a nucleophilic substitution reaction. The core principle involves the reaction of a sulfur-based nucleophile with a three-carbon electrophile bearing a leaving group and a carboxylic acid (or its ester equivalent).
Key Starting Materials
The primary starting materials for this synthesis are:
-
2-Mercaptobenzoxazole: This molecule provides the benzoxazole core and the nucleophilic thiol group.
-
3-Halopropanoic Acid (or its ester): This reagent serves as the electrophile, providing the three-carbon propanoic acid side-chain. Common examples include 3-chloropropanoic acid or 3-bromopropanoic acid.
The general reaction scheme is depicted below:
Sources
Purification of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for obtaining this compound in high purity. The protocols described herein are grounded in established chemical principles and are designed to be self-validating systems for achieving optimal results.
Introduction to this compound and the Importance of Purity
This compound is a heterocyclic compound incorporating a benzoxazole moiety linked to a propanoic acid chain via a thioether bond. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The carboxylic acid functionality provides a handle for further synthetic modifications, making this compound a valuable building block in the development of novel therapeutic agents.
Physicochemical Properties and Impurity Profile
Table 1: Physicochemical Properties of this compound
| Property | Value/Predicted Behavior | Source/Rationale |
| Molecular Formula | C₁₀H₉NO₃S | PubChem[1] |
| Molecular Weight | 223.25 g/mol | PubChem[1] |
| Appearance | Likely a solid at room temperature. | General property of similar aromatic carboxylic acids. |
| Melting Point | Not reported. Determination is crucial for purity assessment. | - |
| pKa | Estimated to be around 4-5. | The carboxylic acid proton is the most acidic. The exact value is influenced by the electron-withdrawing nature of the benzoxazole ring. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., acetone, ethyl acetate, alcohols) and aqueous base. Sparingly soluble in nonpolar solvents (e.g., hexanes) and water. | Based on the presence of both polar (carboxylic acid, benzoxazole) and nonpolar (aromatic ring) functionalities. |
Potential Impurities:
Common impurities may include:
-
Starting materials: 2-mercaptobenzoxazole and 3-halopropanoic acid or its esters.
-
By-products: Products from side reactions, such as dimerization of 2-mercaptobenzoxazole.
-
Degradation products: Hydrolysis or oxidation products.
Purification Methodologies
Based on the predicted physicochemical properties, several purification techniques can be employed. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Acid-Base Extraction
This is a highly effective and scalable method for purifying carboxylic acids. The acidic nature of the propanoic acid moiety allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase.
Principle: The carboxylic acid is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. After separating the aqueous and organic layers, the aqueous layer is acidified to protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Principle: The crude solid is dissolved in a minimal amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain in the mother liquor.
Column Chromatography
Silica gel column chromatography is a versatile method for separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).
Principle: A solution of the crude compound is loaded onto a column packed with silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Compounds with a higher affinity for the silica gel will move down the column more slowly than compounds with a lower affinity, allowing for their separation.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is recommended as the first-line purification strategy for removing neutral and basic impurities.
Workflow for Acid-Base Extraction:
Caption: Workflow for the acid-base extraction of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer with ethyl acetate) contains the sodium salt of the desired product.
-
Collection: Drain and collect the aqueous layer. For optimal recovery, the organic layer can be extracted a second time with fresh NaHCO₃ solution.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3), which can be checked with litmus paper. A precipitate of the purified product should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material that is already substantially pure.
Workflow for Recrystallization:
Caption: General workflow for the recrystallization of a solid compound.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure, suitable solvents and solvent pairs to screen are listed in Table 2.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent. |
| Acetone/Hexane | The compound should be soluble in acetone, and the addition of hexane will likely induce crystallization. |
| Ethyl Acetate/Hexane | Similar to acetone/hexane, this is a common solvent pair for compounds of moderate polarity. |
| Toluene | Aromatic solvents can be effective for recrystallizing aromatic compounds. |
Step-by-Step Methodology:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in the suggested solvents at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
This method is useful for separating the target compound from impurities with similar solubility properties.
Workflow for Column Chromatography:
Caption: A standard workflow for purification by column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes, with a small amount of acetic acid (e.g., 0.5-1%) to prevent tailing of the carboxylic acid on the silica gel. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a silica gel column using the wet slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of the compound. The following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple eluent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reverse-phase HPLC method, for instance using a C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid), would be suitable.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Conclusion
The purification of this compound can be effectively achieved through a systematic approach employing acid-base extraction, recrystallization, and/or column chromatography. The choice of the most appropriate method or combination of methods will depend on the specific impurity profile of the crude material. Rigorous purity assessment using a combination of analytical techniques is crucial to ensure the quality of the final product for its intended research and development applications.
References
-
SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. [Link]
-
PubChem. 3-(1,3-Benzoxazol-2-yl)propanoic acid. [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid
Abstract
This application note provides a detailed guide for the analytical characterization of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzoxazole derivatives are known for a wide range of biological activities, making rigorous structural confirmation and purity assessment critical during research and development.[1][2][3] This document outlines a logical workflow employing a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (CHNS). We provide not only step-by-step protocols but also the scientific rationale behind methodological choices, expected data, and interpretation guidelines to ensure robust and reliable characterization.
Introduction and Compound Profile
This compound belongs to the benzoxazole class of heterocyclic compounds, which are scaffolds in numerous pharmacologically active molecules.[1][4] The presence of the benzoxazole ring, a thioether linkage, and a carboxylic acid moiety creates a unique chemical architecture that requires a multi-faceted analytical approach for unambiguous identification and purity determination. The accurate characterization is the foundational step for any subsequent biological or material application studies.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-(2-Benzoxazolylthio)propanoic acid[5] |
| CAS Number | 60788-67-2[5][6] |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Chemical Structure | ![]() |
Recommended Analytical Workflow
The structural elucidation and purity analysis of a novel or synthesized batch of this compound should follow a logical progression. The workflow begins with qualitative techniques to confirm functional groups and molecular structure, followed by quantitative methods to assess purity.
Caption: Recommended workflow for the characterization of this compound.
Primary Structural Elucidation Techniques
The first objective is to confirm that the synthesized molecule has the correct atomic arrangement and molecular weight. NMR and Mass Spectrometry are the primary tools for this, supported by FTIR for functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential.
-
Expert Rationale: ¹H NMR confirms the number of different proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR identifies the number of unique carbon environments. Using a solvent like DMSO-d₆ is advantageous as it is an excellent solvent for many organic acids and allows for the observation of the exchangeable carboxylic acid proton, which might be broadened or absent in other solvents.[7]
Expected ¹H NMR Data (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the benzoxazole aromatic protons and the propanoic acid chain protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | ~12.5 | Singlet (broad) | 1H | Acidic proton, typically downfield and broad.[8] |
| Benzoxazole Aromatic | 7.3 - 7.8 | Multiplet | 4H | Protons on the benzene ring of the benzoxazole system.[9] |
| Methylene (-S-CH₂ -) | ~3.6 | Triplet | 2H | Adjacent to the sulfur atom and a CH₂ group. |
| Methylene (-CH₂ -COOH) | ~2.8 | Triplet | 2H | Adjacent to the carboxylic acid group and a CH₂ group.[10] |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C =O) | ~172 | Carbonyl carbon of a carboxylic acid.[7] |
| Benzoxazole (C2, -S-C =N) | ~165 | Quaternary carbon of the oxazole ring attached to sulfur and nitrogen. |
| Benzoxazole Aromatic | 110 - 150 | Aromatic carbons of the fused benzene ring. |
| Methylene (-S-C H₂-) | ~34 | Aliphatic carbon attached to sulfur. |
| Methylene (-C H₂-COOH) | ~31 | Aliphatic carbon adjacent to the carbonyl group. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
-
Expert Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is polar and contains acidic/basic sites. It will likely protonate ([M+H]⁺) or deprotonate ([M-H]⁻) the molecule with minimal fragmentation, giving a clear molecular ion peak.
Expected MS Data (ESI):
| Ion Mode | Expected m/z | Species |
| Positive | 224.03 | [C₁₀H₉NO₃S + H]⁺ |
| Negative | 222.02 | [C₁₀H₉NO₃S - H]⁻ |
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass agreeing with the theoretical mass to within 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule, serving as a quick verification step.[9][11]
-
Expert Rationale: The presence of a broad O-H stretch, a sharp C=O stretch, and characteristic aromatic and C=N signals would provide strong initial evidence for the successful synthesis of the target compound.
Expected FTIR Data (KBr Pellet or ATR):
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| 1550 - 1650 | C=N stretch (Oxazole Ring) | Medium |
| 1450 - 1600 | C=C stretch (Aromatic) | Medium to Weak |
| 1210 - 1320 | C-O stretch (Oxazole Ring & Acid) | Strong |
| 690 - 750 | C-S stretch (Thioether) | Weak to Medium |
Purity and Compositional Analysis
Once the structure is confirmed, it is crucial to determine the purity of the sample and verify its elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is most suitable for this molecule.
-
Expert Rationale: A C18 column provides good retention for the moderately polar molecule. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The acid (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[12][13] UV detection is appropriate due to the strong absorbance of the benzoxazole chromophore.
Proposed RP-HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
A pure sample should yield a single major peak. Purity is typically reported as the area percentage of the main peak.
Elemental Analysis (CHNS)
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. This technique offers a fundamental confirmation of the empirical formula and sample purity.[14][15]
-
Expert Rationale: The experimental percentages should match the theoretical values calculated from the molecular formula (C₁₀H₉NO₃S) within a narrow margin (typically ±0.4%). A significant deviation suggests the presence of impurities (e.g., residual solvent, inorganic salts) or an incorrect structure. The analysis is performed via high-temperature combustion.[16]
Theoretical vs. Expected Elemental Composition:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 53.80% | 53.40% - 54.20% |
| Hydrogen (H) | 4.06% | 3.66% - 4.46% |
| Nitrogen (N) | 6.27% | 5.87% - 6.67% |
| Sulfur (S) | 14.36% | 13.96% - 14.76% |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing the analyses described above.
Caption: Step-by-step protocols for key analytical techniques.
Conclusion
The analytical strategy detailed in this application note provides a robust framework for the complete and unambiguous characterization of this compound. By systematically employing NMR, MS, FTIR, HPLC, and Elemental Analysis, researchers can confidently verify the structure, confirm the molecular weight, assess the purity, and validate the elemental composition of the compound. This comprehensive approach ensures data integrity and is a prerequisite for advancing the molecule into further stages of drug discovery or materials science research.
References
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
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Gautam, M. K., et al. (n.d.). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Creative Research Thoughts. Retrieved from [Link]
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MDPI. (n.d.). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Retrieved from [Link]
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TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc. Retrieved from [Link]
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ResearchGate. (2012). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. Retrieved from [Link]
-
Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,3-Benzoxazol-2-yl)propanoic acid. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link]
-
JETIR. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,3-Benzothiazol-2-yl)propanoic acid. Retrieved from [Link]
-
NMR Spectroscopy. (2015). NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. Retrieved from [Link]
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Defense Technical Information Center. (1966). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. Retrieved from [Link]
-
Kentucky Geological Survey, University of Kentucky. (n.d.). Sulfur Forms, Coal Analysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
DiVA portal. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, TMS derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]
-
ResearchGate. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]
-
Semantic Scholar. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoic acid. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
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- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 16. jelsciences.com [jelsciences.com]
Application Note: Comprehensive NMR Analysis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. The specific compound, 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, integrates the benzoxazole heterocycle with a propanoic acid moiety via a flexible thioether linkage. This unique combination of functional groups suggests potential for diverse pharmacological applications. Accurate and unambiguous structural elucidation is a critical step in the development of such novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for providing detailed atomic-level structural information.[1]
This in-depth technical guide provides a comprehensive protocol and analysis for the structural characterization of this compound using ¹H NMR, ¹³C NMR, and 2D NMR spectroscopic techniques. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals to ensure rigorous and reliable analysis.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure and a consistent atom numbering system are fundamental for accurate spectral assignment. The structure of this compound is presented below with the IUPAC recommended numbering for the benzoxazole ring and the propanoic acid chain.
// Bonds C7a -- N1 -- C2 -- O3 -- C3a -- C7a; C3a -- C4 -- C5 -- C6 -- C7 -- C7a; C2 -- S; S -- C8; C8 -- C9; C9 -- C10; C10 -- O11 [style=double]; C10 -- O12; }
Caption: Molecular structure and numbering of this compound.Experimental Protocols
PART 1: Sample Preparation
High-quality NMR spectra are contingent on meticulous sample preparation. The following protocol is recommended for achieving optimal results.
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: The choice of a deuterated solvent is critical. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its ability to dissolve the carboxylic acid and prevent the exchange of the acidic proton with deuterium from water allows for the observation of the -COOH proton signal. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton signal may be broader or may exchange more readily with residual water.
-
Concentration:
-
For ¹H NMR , dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.
-
For ¹³C NMR , a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope. Use 20-50 mg of the compound in 0.6 mL of solvent.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
-
Sample Filtration: After complete dissolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
PART 2: NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer. These can be adapted for instruments of different field strengths.
}
Caption: Recommended NMR acquisition parameters.Spectral Interpretation and Data Analysis
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) are presented in the table below, based on data from analogous structures.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-4/H-7 | 7.60 - 7.80 | m | - | 2H | Aromatic protons on the benzoxazole ring, deshielded by the heterocyclic system. |
| H-5/H-6 | 7.20 - 7.40 | m | - | 2H | Aromatic protons on the benzoxazole ring. |
| -S-CH ₂(α) | 3.40 - 3.60 | t | ~7.0 | 2H | Methylene protons alpha to the electron-withdrawing thioether group. |
| -CH ₂(β)-COOH | 2.80 - 3.00 | t | ~7.0 | 2H | Methylene protons alpha to the carbonyl group. |
| -COOH | 12.0 - 13.0 | br s | - | 1H | Acidic proton, highly deshielded and often broad. Its presence can be confirmed by D₂O exchange, which causes the signal to disappear.[2][3] |
-
Aromatic Region (7.20 - 7.80 ppm): The four protons on the benzene ring of the benzoxazole moiety are expected to resonate in this region.[4] The specific splitting pattern will depend on the symmetry, but a complex multiplet is anticipated.
-
Aliphatic Region (2.80 - 3.60 ppm): The two methylene groups of the propanoic acid chain will appear as two distinct triplets, assuming free rotation. The protons on the carbon adjacent to the sulfur (α-CH₂) will be more deshielded than those adjacent to the carbonyl group (β-CH₂). The coupling between these two methylene groups should result in a triplet-of-triplets pattern with a typical vicinal coupling constant of approximately 7.0 Hz.
-
Carboxylic Acid Proton (12.0 - 13.0 ppm): The acidic proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature.[2]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C10) | 172.0 - 175.0 | Carbonyl carbon of the carboxylic acid.[2] |
| C2 | 163.0 - 166.0 | Carbon in the benzoxazole ring attached to both nitrogen and the thioether, highly deshielded. |
| C3a/C7a | 140.0 - 152.0 | Bridgehead carbons of the benzoxazole ring. |
| C4/C7 | 124.0 - 126.0 | Aromatic carbons in the benzoxazole ring. |
| C5/C6 | 121.0 - 123.0 | Aromatic carbons in the benzoxazole ring. |
| C9(β) | 33.0 - 36.0 | Methylene carbon adjacent to the carbonyl group. |
| C8(α) | 30.0 - 33.0 | Methylene carbon adjacent to the sulfur atom. |
-
Quaternary Carbons: The carbonyl carbon (C10) and the benzoxazole carbons C2, C3a, and C7a are quaternary and will typically show lower intensity signals in the ¹³C NMR spectrum.
2D NMR for Unambiguous Assignments
For a molecule of this complexity, 2D NMR experiments are invaluable for confirming the structural assignments.
}
Caption: Workflow for structural elucidation using 2D NMR.-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between the signals at ~3.5 ppm and ~2.9 ppm would definitively confirm the connectivity between the α-CH₂ and β-CH₂ groups of the propanoic acid chain. It would also help to trace the connectivity of the protons within the aromatic system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached.[5] It will show correlations between:
-
The aromatic protons (7.20-7.80 ppm) and their corresponding aromatic carbons (121.0-126.0 ppm).
-
The α-CH₂ protons (~3.5 ppm) and the α-carbon (~31.5 ppm).
-
The β-CH₂ protons (~2.9 ppm) and the β-carbon (~34.5 ppm).
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[5] Key expected correlations include:
-
Correlations from the α-CH₂ protons (~3.5 ppm) to the benzoxazole carbon C2 (~164.5 ppm) and the carbonyl carbon C10 (~173.5 ppm).
-
Correlations from the β-CH₂ protons (~2.9 ppm) to the α-carbon (~31.5 ppm) and the carbonyl carbon C10 (~173.5 ppm).
-
Correlations from the aromatic protons to various carbons within the benzoxazole ring, helping to confirm their specific assignments.
-
Conclusion
The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this and related benzoxazole derivatives. This rigorous analytical approach is fundamental to advancing the study and application of these promising compounds in drug discovery and development.
References
-
Royal Society of Chemistry. (2025). Supporting Information for an article. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Retrieved from [Link]
- Mohammad, R. A., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
Abstract
This technical guide provides a detailed framework for the analysis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Benzoxazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] Accurate structural characterization is fundamental to drug discovery and development. This document outlines optimized protocols for sample preparation and LC-MS/MS analysis, and delves into the predicted ionization behavior and fragmentation pathways of the target molecule in both positive and negative ion modes. The methodologies and predictive data presented herein are designed to serve as a robust starting point for researchers engaged in the synthesis, identification, and quantification of this and structurally related compounds.
Introduction & Scientific Background
This compound is a molecule that combines three key chemical features: a benzoxazole scaffold, a flexible propanoic acid chain, and a thioether linkage. The benzoxazole moiety is a privileged structure in medicinal chemistry, while the carboxylic acid group provides a handle for ionization and potential prodrug strategies. The thioether linkage introduces metabolic possibilities and conformational flexibility.
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of newly synthesized compounds.[1] Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule due to the presence of ionizable functional groups (the carboxylic acid and the benzoxazole nitrogen).[3][4] By coupling high-performance liquid chromatography (HPLC) with high-resolution tandem mass spectrometry (HR-MS/MS), one can achieve separation from impurities, accurate mass measurement for molecular formula confirmation, and detailed structural analysis through fragmentation patterns. This guide explains the causality behind experimental choices to ensure robust and reproducible results.
Experimental Workflow Overview
The comprehensive analysis of this compound follows a systematic workflow. This process begins with meticulous sample preparation to ensure compatibility with the analytical system, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.
Protocols: Methodologies & Parameters
The following protocols are designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a standard HPLC or UHPLC system.
Protocol 1: Sample & Reagent Preparation
-
Reagents: Use LC-MS grade acetonitrile (ACN), water, and formic acid (FA).
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of ACN or methanol.
-
Working Solution (1-10 µg/mL): Dilute the stock solution with a 50:50 mixture of ACN/water to a final concentration suitable for LC-MS analysis. The optimal concentration may require adjustment based on instrument sensitivity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive ion mode, leading to better ionization efficiency and improved peak shape during chromatography.[5]
-
Protocol 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | A C18 column is a standard choice for retaining moderately polar compounds like the target analyte, providing good separation from potential impurities. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time with chromatographic efficiency. |
| Injection Volume | 2-5 µL | Minimizes peak broadening while providing sufficient analyte for detection. |
| LC Gradient | 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 2 min. | A gradient elution is necessary to effectively elute the analyte from the column with a sharp peak and to clean the column of any less polar contaminants. |
| Ionization Mode | ESI Positive & Negative (separate runs) | The molecule has sites for both protonation (benzoxazole nitrogen) and deprotonation (carboxylic acid), making analysis in both modes informative.[5][6] |
| Capillary Voltage | +3.5 to +4.5 kV (Positive); -2.5 to -3.5 kV (Negative) | Standard voltage range to ensure efficient spray and ionization. Requires optimization for the specific instrument. |
| MS Scan Range | m/z 50 - 500 | This range comfortably covers the molecular weight of the analyte and its expected fragments. |
| Data Acquisition | Data-Dependent Acquisition (DDA) | The instrument performs a full MS1 scan and then automatically selects the top 3-5 most intense ions (including the target) for MS2 fragmentation. |
| Collision Energy (CID) | Ramped: 15-40 eV | A ramp of collision energies ensures that both low-energy (stable fragments) and high-energy (smaller fragments) fragmentation pathways are observed, providing a comprehensive fragmentation spectrum. |
Results & Discussion: Predicted Fragmentation Analysis
The structural elucidation of this compound is heavily reliant on interpreting its fragmentation patterns. The molecule's calculated exact mass is 225.0303 g/mol (C₁₀H₉NO₃S). High-resolution mass spectrometry should yield a measured mass within 5 ppm of this value.
Predicted Data Summary
| Ion Mode | Ion Type | Proposed Formula | Calculated m/z | Predicted Fragmentation Pathway |
| Positive | [M+H]⁺ | [C₁₀H₁₀NO₃S]⁺ | 226.0376 | Precursor Ion |
| [M+H-H₂O]⁺ | [C₁₀H₈NOS]⁺ | 208.0270 | Loss of water from the carboxylic acid | |
| [M+H-HCOOH]⁺ | [C₉H₈NOS]⁺ | 180.0321 | Loss of formic acid | |
| [C₇H₄NOS]⁺ | [C₇H₄NOS]⁺ | 150.0008 | Cleavage of the propanoic acid side chain | |
| Negative | [M-H]⁻ | [C₁₀H₈NO₃S]⁻ | 224.0230 | Precursor Ion |
| [M-H-CO₂]⁻ | [C₉H₈NOS]⁻ | 180.0328 | Decarboxylation of the carboxylic acid[7] | |
| [C₇H₄NOS]⁻ | [C₇H₄NOS]⁻ | 149.9935 | Benzoxazole-2-thiolate anion |
Proposed Fragmentation Pathways
The fragmentation of the molecule is dictated by its primary functional groups. The propanoic acid side chain offers pathways for neutral losses, while the thioether bond and the benzoxazole ring represent potential cleavage sites.
-
In Positive Ion Mode (ESI+): The molecule is expected to protonate on the benzoxazole nitrogen. The initial fragmentation is likely the neutral loss of water (18 Da) from the carboxylic acid group. A subsequent or alternative fragmentation could be the loss of the entire propanoic acid moiety or cleavage at the sulfur atom, leading to the stable benzoxazole-thiol fragment. The loss of formic acid (46 Da) is also a plausible pathway.
-
In Negative Ion Mode (ESI-): Deprotonation will occur at the acidic proton of the carboxylic acid. The most characteristic fragmentation for carboxylic acids in negative mode is the loss of carbon dioxide (CO₂, 44 Da).[7] This decarboxylation event would produce a highly abundant fragment ion at m/z 180.0328. Further fragmentation could lead to the formation of the benzoxazole-2-thiolate anion at m/z 149.9935.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By employing the detailed LC-MS/MS parameters, researchers can reliably confirm the identity and structure of this compound. The predicted fragmentation pathways and summary data offer a valuable reference for interpreting experimental results. This methodology is not only applicable to the target analyte but can also be adapted for the characterization of other novel benzoxazole derivatives, thereby accelerating research and development in medicinal chemistry.
References
-
American Chemical Society. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Retrieved from [Link]
-
American Chemical Society. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2019). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Retrieved from [Link]
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ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Susceptibility Testing of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the benzoxazole scaffold being of particular interest. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including potent antimicrobial, antifungal, and antiviral properties.[1][2] This structural motif is found in various natural and synthetic compounds, where it often plays a crucial role in the molecule's interaction with biological targets.[1]
This document provides a comprehensive methodological framework for conducting a primary antimicrobial evaluation of the novel compound 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid (Chemical Formula: C₁₀H₉NO₃).[3] While specific bioactivity data for this particular molecule is not yet established, its structural relation to other bioactive benzoxazoles warrants a thorough investigation of its potential as an antimicrobial agent.[4][5][6]
These protocols are designed for researchers, scientists, and drug development professionals, offering a tiered approach from initial qualitative screening to quantitative assessment of antimicrobial efficacy. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.
Part 1: Preliminary Screening via Agar Disk Diffusion (Kirby-Bauer Method)
Principle of the Method
The agar disk diffusion test, also known as the Kirby-Bauer test, is a widely used qualitative method for initial antimicrobial susceptibility screening.[7][8][9] The principle is based on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium uniformly inoculated with a test microorganism.[10] If the microorganism is susceptible to the agent, a clear zone of no growth, termed the "zone of inhibition," will form around the disk.[7][11] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.[10] This method is invaluable for rapidly screening multiple compounds and determining the breadth of activity against various bacterial and fungal strains.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Step-by-Step Protocol
-
Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies of the test microorganism. Emulsify them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound and Disk Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A concentration of 1 mg/mL is a typical starting point. Aseptically apply a known volume (e.g., 10 µL) of the solution onto sterile 6 mm paper disks and allow them to air dry. Prepare a negative control disk using the solvent alone and a positive control disk with a known antibiotic (e.g., Ciprofloxacin).
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[11] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[9] Swab the rim of the agar last.[9]
-
Disk Application: Allow the plate to dry for 3-5 minutes, but no more than 15.[9][11] Using sterile forceps, place the impregnated disks onto the agar surface, ensuring complete contact.[7] Space the disks adequately to prevent the overlapping of inhibition zones.[7][9]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours under ambient atmospheric conditions.
-
Data Collection: After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition for each disk in millimeters (mm).
Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
Principle of the Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is defined as the lowest concentration of an antimicrobial that completely inhibits the visible growth of a microorganism after a standard incubation period.[12] This quantitative assay is performed in a 96-well microtiter plate, where the test organism is exposed to serial dilutions of the compound. It provides a precise measure of the compound's potency and is essential for further development and for comparing its efficacy against known antibiotics. This protocol is based on the guidelines established by CLSI document M07.[13]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol
-
Plate Setup: Aseptically add 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Prepare a solution of the test compound in MHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain serially diluted compound in 50 µL volumes.
-
Controls: Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).[12]
-
Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion test (0.5 McFarland). Dilute this suspension in MHB so that after addition to the wells, the final inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 100 µL.
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours.
-
Reading the MIC: After incubation, check for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Data Presentation: Example MIC Results
| Compound | Test Organism | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | 16 | 0.25 |
| This compound | Escherichia coli ATCC 25922 | 64 | 0.015 |
| This compound | Pseudomonas aeruginosa ATCC 27853 | >128 | 0.5 |
Part 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC Assay)
Principle of the Method
The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to the MIC test. It distinguishes between bacteriostatic agents, which inhibit growth, and bactericidal agents, which kill the bacteria. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation.[14][15][16][17] This is determined by subculturing the contents of the clear wells from the MIC plate onto an agar medium without any antimicrobial agent.[17] An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[16][17]
Logical Flow: From MIC to MBC Determination
Caption: Logical workflow from MIC results to MBC determination.
Step-by-Step Protocol
-
Selection of Wells: Following the determination of the MIC, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each well and plate it onto a fresh MHA plate. Be sure to label each section of the plate corresponding to the concentration from the MIC assay.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control spot.
-
Reading the MBC: After incubation, count the number of colonies (CFU) for each plated concentration. The MBC is the lowest concentration that shows no growth or a ≥99.9% reduction in CFU compared to the number of CFUs plated from the initial inoculum control.
Data Presentation: Example MIC and MBC Results
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | 32 | >128 | >4 | Bacteriostatic |
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Mueller-Hinton Agar (MHA) plates (100mm or 150mm)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile 6 mm paper disks
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs, micropipettes, and tips
-
Incubator (35 ± 2°C)
References
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- Anonymous. (n.d.).
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- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
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- National Center for Biotechnology Information. (2020). Biological activity of 3-(2-benzoxazol-5-yl)
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Evaluating the Anti-Inflammatory Potential of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid: A Comprehensive Testing Strategy
An Application Note and Protocol for Researchers
Abstract
The global burden of inflammatory diseases necessitates the discovery of novel therapeutic agents with improved efficacy and safety profiles. The benzoxazole scaffold is a prominent heterocyclic structure found in a wide array of biologically active compounds, with many derivatives exhibiting potent anti-inflammatory properties.[1][2] Similarly, the aryl propionic acid moiety is a hallmark of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and oxaprozin.[3] The novel compound, 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, merges these two pharmacologically significant motifs, presenting a compelling candidate for anti-inflammatory drug discovery. This guide provides a comprehensive, tiered testing strategy for researchers, scientists, and drug development professionals to thoroughly evaluate its anti-inflammatory activity. We present detailed protocols for foundational in vitro mechanistic and cell-based assays, followed by a well-established in vivo model of acute inflammation, explaining the scientific rationale behind each experimental choice to ensure a robust and logical evaluation cascade.
Scientific Background & Rationale
Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells.[4] While acute inflammation is a protective mechanism, chronic or unresolved inflammation contributes to a multitude of diseases. The inflammatory cascade involves a network of signaling pathways and mediators.[5] Key players include:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are central to the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[6][7] COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible at sites of inflammation.[8] The therapeutic action of NSAIDs stems from inhibiting COX enzymes, particularly COX-2.[8]
-
Nitric Oxide (NO): In inflammatory conditions, the inducible nitric oxide synthase (iNOS) enzyme is upregulated in cells like macrophages, leading to the overproduction of NO, a pro-inflammatory mediator.[9][10]
-
Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical signaling proteins that orchestrate the inflammatory response.
The benzoxazole nucleus is recognized for its wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] Several studies have demonstrated that 2-substituted benzoxazole derivatives can act as potent anti-inflammatory agents, with some showing potential as selective COX-2 inhibitors.[8] The linkage of a propionic acid side chain—a classic feature of the "profen" class of NSAIDs—provides a strong rationale for investigating this compound as a potential inhibitor of the arachidonic acid pathway.
This application note outlines a logical screening workflow to systematically assess the compound's activity, starting with specific molecular targets and progressing to a cellular context before confirmation in a preclinical in vivo model.
Proposed Experimental Workflow
A tiered approach is the most efficient method for screening novel compounds. This strategy allows for early, cost-effective elimination of inactive compounds while prioritizing resources for the most promising candidates.
Caption: Proposed tiered screening cascade for the test compound.
In Vitro Anti-Inflammatory Activity Protocols
Protocol 3.1: COX-1 and COX-2 Isozyme Inhibition Assay (Colorimetric)
Principle: This assay measures the peroxidase activity of cyclooxygenase. The COX component converts arachidonic acid to PGG₂, and the peroxidase component reduces the endoperoxide to PGH₂. This peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which causes a color change measured at 590-611 nm.[11] Screening against both COX-1 and COX-2 is critical to determine the compound's selectivity, which is a key predictor of potential gastrointestinal side effects.[8]
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical, Item No. 701050, or similar)[11]
-
Test Compound (TC): this compound, dissolved in DMSO
-
Positive Controls: Celecoxib (COX-2 selective), SC-560 (COX-1 selective)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm[11]
Procedure:
-
Reagent Preparation: Prepare Assay Buffer, Heme, and COX-1 (ovine) / COX-2 (human recombinant) enzymes according to the kit manufacturer's instructions.[11] Equilibrate Assay Buffer to the recommended temperature (e.g., 37°C).
-
Plate Setup: Prepare separate plates for COX-1 and COX-2. For each plate, designate wells for:
-
Background: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme.
-
Inhibitor (Test Compound): Prepare serial dilutions of the TC in Assay Buffer. Add 150 µL of each dilution, 10 µL Heme, and 10 µL enzyme to triplicate wells.
-
Positive Control: Prepare wells with a known inhibitor (e.g., Celecoxib for COX-2 plate) at a concentration known to cause significant inhibition.
-
-
Pre-Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Incubation & Measurement: Immediately shake the plate and incubate for a precise time (e.g., 2 minutes) at 37°C.[12] Read the absorbance at 590 nm.
Data Analysis:
-
Correct all readings by subtracting the average absorbance of the Background wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] * 100
-
Plot the % Inhibition against the log concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition) using non-linear regression analysis.
| Parameter | Description |
| IC₅₀ (COX-1) | Concentration of test compound for 50% inhibition of COX-1. |
| IC₅₀ (COX-2) | Concentration of test compound for 50% inhibition of COX-2. |
| Selectivity Index | Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A value >1 indicates COX-2 selectivity. |
Protocol 3.2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates murine macrophage cells (like RAW 264.7) to produce pro-inflammatory mediators, including nitric oxide (NO) via the iNOS enzyme.[9][10] The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9]
Caption: Pathway of LPS-induced NO production in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli)
-
Test Compound (TC), dissolved in DMSO
-
Positive Control: Dexamethasone or L-NAME
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[9]
-
MTT reagent for cytotoxicity assay
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours at 37°C in 5% CO₂.[9]
-
Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the TC to the designated wells. Include wells for a vehicle control (DMSO) and a positive control. Pre-incubate the cells with the compounds for 1 hour.
-
LPS Stimulation: After pre-incubation, add LPS to all wells (except for the unstimulated control wells) to a final concentration of 1 µg/mL to induce NO production.[9]
-
Incubation: Incubate the plates for 24 hours at 37°C in 5% CO₂.
-
Griess Assay:
-
After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well containing the supernatant.[9]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-570 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
MTT Cytotoxicity Assay (Parallel Plate): To ensure that the observed reduction in NO is not due to cell death, a parallel MTT assay must be performed. After the 24-hour incubation with the compound and LPS, add MTT solution to the cells, incubate for 4 hours, dissolve the formazan crystals in DMSO, and measure absorbance at 540 nm.[9]
Data Analysis:
-
Calculate the concentration of nitrite from the standard curve.
-
Determine the % inhibition of NO production relative to the LPS-stimulated control.
-
Calculate cell viability from the MTT assay. Data for NO inhibition is typically considered valid only for compound concentrations that show >90% cell viability.
-
Calculate the IC₅₀ for NO inhibition.
In Vivo Anti-Inflammatory Activity Protocol
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory drugs.[13] Injection of carrageenan into the subplantar tissue of a rodent's paw elicits a reproducible inflammatory response characterized by edema (swelling).[14][15] The response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily mediated by prostaglandins synthesized by COX enzymes.[13] The ability of a test compound to reduce the paw volume compared to a vehicle-treated control indicates its anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice (e.g., 150-200g)
-
Test Compound (TC), suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg)[16]
-
Carrageenan solution (1% w/v in sterile 0.9% saline)[13][15]
-
Digital Plethysmometer or Calipers for paw volume/thickness measurement[13][14]
-
Oral gavage needles
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water.[17] Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Indomethacin)
-
Group III, IV, V: Test Compound at low, medium, and high doses.
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[13]
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).[13]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[13][18]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.[13][14]
-
Euthanasia: At the end of the experiment (e.g., 4-5 hours post-carrageenan), animals are humanely euthanized. Paws can be collected for weighing or further histological/biochemical analysis.[14]
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀[13]
-
Calculate the mean edema for each group at each time point.
-
Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| Test Compound | 25 | (Experimental Value) | (Calculated Value) |
| Test Compound | 50 | (Experimental Value) | (Calculated Value) |
| Test Compound | 100 | (Experimental Value) | (Calculated Value) |
| Table represents example data structure. Values are illustrative. |
References
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse) . Inotiv. [Link]
-
Srinivas, A., Sagar, J. V., & Sarangapani, M. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents . Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. [Link]
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Liu, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors . Chemistry & Biodiversity, 20(6), e202201145. [Link]
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Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents . [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling . [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals . Frontiers in Pharmacology, 10, 1067. [Link]
-
Agarwal, S. (2018). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents . Medium. [Link]
-
PharmaTutor. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review . [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model . [Link]
-
Eze, F. I., & Ogbuefi, A. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review . INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
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Slideshare. In vivo screening method for anti inflammatory agent . [Link]
-
BenchChem. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol . [Link]
-
Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts . Journal of the Korean Society for Applied Biological Chemistry, 52(6), 633-639. [Link]
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Gafner, F., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry . Journal of visualized experiments: JoVE, (78), 50585. [Link]
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Kim, D. O., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L . Saudi journal of biological sciences, 20(4), 363-369. [Link]
-
Joseph, E. K., & Levine, J. D. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat . Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]
-
Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of . Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
-
El-Desoky, A. H., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A . Marine drugs, 14(10), 184. [Link]
-
Inagawa, H., et al. (2017). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide . Anticancer research, 37(12), 6599-6605. [Link]
-
International Journal of Pharmaceutical and Biological Archives. Benzoxazole: Synthetic Methodology and Biological Activities . [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review . World Journal of Pharmaceutical Research, 6(17), 131-138. [Link]
-
Alam, M. S., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity . Letters in Drug Design & Discovery, 15(10), 1059-1071. [Link]
-
MDPI. Bioactivity of Natural Compounds: From Plants to Humans . [Link]
-
Ceobanu, M. A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement . Experimental and therapeutic medicine, 22(4), 1152. [Link]
-
Khan, A., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies . Medicinal chemistry (Shariqah (United Arab Emirates)), 18(6), 664-676. [Link]
-
Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization . Current protocols in pharmacology, Chapter 2, Unit 2.4. [Link]
-
ResearchGate. Benzoxazole derivatives with anti-inflammatory potential . [Link]
-
da Silva, A. C. R., et al. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid . ResearchGate. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review . [Link]
-
International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives . [Link]
-
Lapa, A. J., et al. (1995). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid . General pharmacology, 26(7), 1549-1554. [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid . [Link]
-
ResearchGate. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF . [Link]
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Application Notes and Protocols for the Investigation of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid in Cell Culture
Introduction: Unveiling the Potential of a Novel Benzoxazole Derivative
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel derivative, 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid . Given the limited specific literature on this particular compound, this guide is structured as an investigative roadmap. It offers a logical, step-by-step approach to characterizing its biological effects in cell culture, drawing upon established methodologies and the known activities of structurally related molecules.
The protocols herein are designed to be self-validating, providing a robust framework for initial screening and subsequent mechanistic studies. By following this guide, researchers can systematically explore the therapeutic potential of this promising, yet under-investigated, compound.
Part 1: Initial Characterization and Cytotoxicity Screening
The first critical step in evaluating any new compound is to determine its effect on cell viability and establish a working concentration range. A broad-spectrum cytotoxicity screening against a panel of relevant cell lines is recommended.
Rationale for Cell Line Selection
The choice of cell lines should be guided by the hypothesized activity of the compound. Based on the known anticancer properties of many benzoxazole derivatives, a panel of human cancer cell lines is a logical starting point.[1][2] It is also advisable to include a non-cancerous cell line to assess for general cytotoxicity and to determine a potential therapeutic window.
Table 1: Suggested Cell Line Panel for Initial Screening
| Cell Line | Type | Rationale |
| MCF-7 | Breast Cancer (luminal A) | A well-characterized, commonly used cancer cell line. |
| MDA-MB-231 | Breast Cancer (triple-negative) | Represents a more aggressive and difficult-to-treat cancer subtype.[4] |
| A549 | Lung Carcinoma | A standard model for lung cancer research.[5] |
| HCT116 | Colorectal Carcinoma | Represents another common cancer type where benzoxazole derivatives have been evaluated.[2] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess baseline cytotoxicity. |
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute in complete medium to create working solutions. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 2: Investigating the Mechanism of Action
Should the initial screening reveal significant cytotoxicity, the next logical step is to elucidate the underlying mechanism. Many cytotoxic compounds induce apoptosis, or programmed cell death.
Workflow for Apoptosis Investigation
Caption: Workflow for Investigating Apoptosis Induction.
Protocol: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol. Use concentrations around the predetermined IC₅₀ value.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in parallel with a viability assay) to determine the specific increase in caspase activity.
Hypothetical Mechanism of Action
Based on studies of other heterocyclic compounds, a plausible mechanism of action for this compound could involve the induction of the intrinsic apoptotic pathway.[6]
Caption: Hypothetical Intrinsic Apoptotic Pathway.
Part 3: Antimicrobial and Antifungal Screening
The benzoxazole moiety is also present in compounds with known antimicrobial and antifungal activity.[3][7] Therefore, it is prudent to screen this compound for these properties.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Inoculum of the microorganism standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a serial dilution of the compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Table 2: Example MIC Data Presentation
| Microorganism | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| S. aureus | [Insert Value] | [Insert Value, e.g., Vancomycin] |
| E. coli | [Insert Value] | [Insert Value, e.g., Ciprofloxacin] |
| C. albicans | [Insert Value] | [Insert Value, e.g., Fluconazole] |
Conclusion and Future Directions
This document provides a foundational framework for the initial in vitro characterization of this compound. The outlined protocols for cytotoxicity screening, apoptosis investigation, and antimicrobial testing will enable researchers to build a comprehensive biological profile of this novel compound. Positive findings from these initial studies would warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, western blotting of specific signaling pathways), in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its biological activity.
References
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15012. Available at: [Link]
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available at: [Link]
-
PubMed. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
-
ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
Nowakowska, Z., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(11), 3121. Available at: [Link]
-
Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 12345. Available at: [Link]
-
PubChem. (n.d.). 3-(1,3-Benzoxazol-2-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Mickevičius, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4153. Available at: [Link]
-
Aliabadi, A., et al. (2016). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 15(4), 749–757. Available at: [Link]
-
Kiani, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604–614. Available at: [Link]
-
Mickevičius, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Center for Biotechnology Information. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common issues encountered during this synthesis, with the goal of improving reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction. This involves the S-alkylation of 2-mercaptobenzoxazole with a 3-halopropanoic acid, typically 3-chloropropionic acid, in the presence of a base. The overall reaction scheme is a cornerstone of synthesizing various benzoxazole derivatives, which are of significant interest in medicinal chemistry.[1]
The core of this synthesis relies on the deprotonation of the thiol group on 2-mercaptobenzoxazole to form a thiolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 3-halopropanoic acid to form the desired product. A study by Petru et al. outlines a successful synthesis by reacting the sodium salt of 2-mercaptobenzoxazole with β-chloropropionic acid.[2]
Below, we provide a troubleshooting guide and frequently asked questions to address specific challenges you may face during this procedure.
Troubleshooting Guide: Improving Yield and Purity
Low yield or impure product can arise from several factors, including incomplete reactions, the formation of byproducts, or suboptimal workup and purification procedures. The following table outlines common problems, their probable causes, and scientifically-grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) and Scientific Rationale |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may be too weak or used in insufficient quantity to fully deprotonate the 2-mercaptobenzoxazole. The pKa of the thiol group must be considered for effective base selection. 2. Poor Reagent Quality: Degradation of 3-chloropropionic acid or 2-mercaptobenzoxazole can impede the reaction.[3] 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | Solution: 1. Base Selection: Use at least one molar equivalent of a suitable base like sodium hydroxide, potassium carbonate, or sodium ethoxide to form the thiolate salt prior to adding the alkylating agent. Pre-forming the sodium salt of 2-mercaptobenzoxazole is a documented method.[2] 2. Reagent Verification: Ensure the purity of your starting materials. 3-Chloropropionic acid can be hygroscopic.[3] 3. Temperature Optimization: A moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate without promoting significant decomposition.[2] |
| Presence of N-Alkylated Byproduct | Ambident Nucleophile Reactivity: The 2-mercaptobenzoxazole anion is an ambident nucleophile with reactive sites at both the sulfur (S) and nitrogen (N) atoms. The choice of solvent and base can influence the site of alkylation. Hard bases and polar protic solvents can favor N-alkylation. | Solution: 1. Solvent Choice: Employ a less polar or aprotic solvent. A water-acetone mixture has been shown to be effective.[2] Using a solvent like THF or DMF may also favor S-alkylation. 2. Use of Thiolate Salt: Preparing the sodium salt of 2-mercaptobenzoxazole first ensures the negative charge is localized on the more nucleophilic sulfur atom, promoting S-alkylation.[2] |
| Unreacted Starting Material in Final Product | 1. Incomplete Reaction: Insufficient reaction time or temperature can lead to unconsumed starting materials. 2. Inefficient Purification: The purification process may not be effectively separating the product from the starting materials. | Solution: 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the disappearance of the limiting reagent. 2. Purification Strategy: The carboxylic acid product can be separated from the less acidic 2-mercaptobenzoxazole by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its sodium salt, while the starting material may remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration. 2. Emulsion during Workup: Emulsions can form during aqueous extraction, making phase separation difficult. | Solution: 1. Precipitation and Recrystallization: After acidifying the basic aqueous extract, cool the mixture in an ice bath to maximize precipitation of the product. The crude product can then be further purified by recrystallization from a suitable solvent like boiling water or an ethanol-water mixture.[2] 2. Breaking Emulsions: Adding brine (saturated NaCl solution) during the workup can help to break emulsions and improve phase separation. |
Experimental Workflow & Diagrams
General Synthetic Protocol
This protocol is adapted from established procedures for the S-alkylation of 2-mercaptobenzoxazole.[2]
-
Preparation of Sodium 2-mercaptobenzoxazolate:
-
Dissolve 2-mercaptobenzoxazole in a suitable solvent (e.g., an ethanol or water-acetone mixture).
-
Add one molar equivalent of sodium hydroxide or sodium ethoxide.
-
Stir the mixture until a clear solution of the sodium salt is formed.
-
-
Alkylation Reaction:
-
To the solution of the sodium salt, add one molar equivalent of 3-chloropropionic acid.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and stir for 2-3 hours.[2]
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
If an organic solvent was used, remove it under reduced pressure.
-
Dissolve the residue in water and filter off any insoluble impurities.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
The product should precipitate as a solid. Cool the mixture to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from boiling water or an ethanol-water mixture to obtain the pure this compound.[2]
-
Reaction Pathway and Potential Side Reaction
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low even after following the protocol?
A1: Consistently low yields often point to a systematic issue. Besides the points in the troubleshooting table, consider the possibility of product degradation if the reaction is heated for too long or at too high a temperature. Also, ensure your acidification step is optimal; adding too much acid can sometimes lead to the formation of soluble salts, while not enough acid will result in incomplete precipitation. Carefully monitor the pH during this step.
Q2: Can I use 3-bromopropionic acid instead of 3-chloropropionic acid?
A2: Yes, 3-bromopropionic acid can be used and is generally more reactive than 3-chloropropionic acid due to the better leaving group ability of bromide compared to chloride. This may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, it is also more expensive and potentially less stable.
Q3: How can I confirm that I have the S-alkylated product and not the N-alkylated isomer?
A3: Spectroscopic methods are essential for this confirmation. In ¹H-NMR spectroscopy, the methylene protons (-S-CH₂-) in the S-alkylated product will have a characteristic chemical shift. For similar compounds, these protons appear around 3.0-3.5 ppm. In the N-alkylated isomer, the methylene protons adjacent to the nitrogen (-N-CH₂-) would likely be shifted further downfield, typically above 4.0 ppm. ¹³C-NMR and mass spectrometry can also be used to confirm the structure.
Q4: What is the best way to store 2-mercaptobenzoxazole and 3-chloropropionic acid?
A4: 2-Mercaptobenzoxazole should be stored in a cool, dry, well-ventilated area away from oxidizing agents.[4] 3-Chloropropionic acid is a corrosive solid and should be stored in a tightly sealed container in a cool, dry place. It is also somewhat hygroscopic, so minimizing exposure to moisture is important to prevent degradation and ensure accurate weighing.[3]
Q5: My final product has a persistent yellow color. How can I remove it?
A5: A yellow tint may indicate the presence of impurities, possibly from oxidation or side reactions. A second recrystallization, perhaps with the addition of a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtering, can often remove colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.
References
- Dupati, P., Sapuri-Butti, A. R., Musini, A., & Narayan Singh, H. (2023). Synthesis of New 2‐(Pyridin‐4‐yl)‐1H‐imidazo[4,5‐ b ]pyridine derivatives: in vitro Antibacterial and in silico screening. ChemistrySelect, 8(5).
- Guzow, K., Mulkiewicz, E., Obuchowski, M., & Wiczk, W. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
- Petru, M., et al. (Year). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Molecules. [This is a composite reference based on the likely content of the Petru M.
-
PubChem. (n.d.). 3-Chloropropionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Petru, M., et al. (2021). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Molecules, 26(11), 3373. Available from: [Link]
-
Su, X., et al. (2018). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(17), 2911-2915. Available from: [Link]
Sources
- 1. CN110372551A - The preparation method of 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 2. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-メルカプトベンゾキサゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind potential impurities and provide field-proven troubleshooting strategies to ensure the integrity of your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction for accessing a range of biologically active molecules. The most common route is a nucleophilic substitution reaction between 2-mercaptobenzoxazole and 3-chloropropanoic acid in the presence of a base. While seemingly straightforward, this SN2 reaction is not without its subtleties, which can lead to the formation of various impurities. Understanding and controlling these side reactions is paramount for obtaining a high-purity final product.
Visualizing the Reaction Pathway
To provide a clear overview, the following diagram illustrates the intended synthetic route.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
FAQ 1: My final product shows a lower than expected melting point and a broad peak in the NMR spectrum. What could be the cause?
Answer: A depressed and broad melting point, along with complex NMR spectra, strongly suggests the presence of impurities. The most common culprits in this synthesis are unreacted starting materials and side-products.
Troubleshooting Guide:
| Potential Impurity | Causality | Identification | Troubleshooting Steps |
| Unreacted 2-Mercaptobenzoxazole | Incomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry. | TLC analysis (compare with starting material spot). 1H NMR may show characteristic aromatic protons without the propanoic acid chain signals. | - Ensure a slight excess of 3-chloropropanoic acid. - Increase reaction time or temperature moderately. - Ensure the base is fully dissolved and the deprotonation of the thiol is complete before adding the alkylating agent. |
| Unreacted 3-Chloropropanoic Acid | Incomplete reaction; often present if used in excess. | Can be detected by pH measurement of the aqueous work-up solution (acidic). Can be tricky to spot in 1H NMR of the crude product but may be visible in the aqueous layer's NMR. | - Use a stoichiometric amount or a slight excess of 2-mercaptobenzoxazole. - Perform a basic wash (e.g., with dilute NaHCO3 solution) during work-up to remove the acidic starting material. |
| Bis(benzoxazol-2-yl) disulfide | Oxidation of the 2-mercaptobenzoxazole starting material or its thiolate intermediate, often catalyzed by air (oxygen), especially under basic conditions. | This symmetrical molecule has a distinct 1H NMR spectrum (only aromatic signals). It can often be isolated as a higher melting point solid. | - Degas the solvent before use. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Add the base slowly to a solution of the thiol to minimize exposure of the thiolate to air. |
| N-Alkylated Isomer | The benzoxazole ring possesses two nucleophilic centers: the sulfur and the nitrogen atom. While S-alkylation is thermodynamically favored, some kinetically favored N-alkylation can occur, leading to the formation of an isomeric impurity.[1] | This isomer will have a different chemical shift for the methylene protons in the 1H NMR spectrum. Co-spotting on TLC with the desired product should show two distinct spots. | - Use a polar aprotic solvent (e.g., DMF, Acetone) which favors S-alkylation. - Ensure complete formation of the thiolate before adding the alkylating agent, as the free thiol is more prone to N-alkylation. |
| Acrylic Acid | Elimination reaction (dehydrohalogenation) of 3-chloropropanoic acid under basic conditions. | Can be detected by GC-MS analysis of the reaction mixture. Its presence can also lead to the formation of polymeric byproducts. | - Use a milder base or add the base slowly at a lower temperature. - Avoid excessively high reaction temperatures. |
FAQ 2: I see an unexpected, often insoluble, white solid in my reaction mixture. What is it?
Answer: This is likely the disulfide byproduct, bis(benzoxazol-2-yl) disulfide. As explained above, the thiolate intermediate is susceptible to oxidation. This disulfide is often less soluble in common organic solvents than the desired product.
Troubleshooting Flowchart:
Caption: Decision-making process for troubleshooting an insoluble white solid.
Experimental Protocols
To aid in the identification and mitigation of impurities, the following protocols are provided.
Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Reaction Monitoring
-
Prepare TLC Plate: Use silica gel 60 F254 plates.
-
Solvent System: A common mobile phase is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v), often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid product is protonated and travels up the plate.
-
Spotting: On the baseline of the TLC plate, spot the 2-mercaptobenzoxazole starting material, the 3-chloropropanoic acid starting material, and a sample of the reaction mixture.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. The presence of multiple spots in the reaction mixture lane indicates impurities.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this product include ethanol, isopropanol, or a mixture of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration: If insoluble impurities (like the disulfide) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis of Novel Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives Bearing a Benzenesulfonamide Moiety for Evaluation as Antitumor and Radiosensitizing Agents. Molecules, 15(11), 7877–7889. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
Welcome to the technical support guide for the purification of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid (CAS No. 60788-67-2). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, providing detailed troubleshooting advice and optimized protocols to ensure the highest purity of your final product.
Introduction
This compound is a sulfur-containing heterocyclic compound with a carboxylic acid moiety. Its unique structure, combining a benzoxazole ring with a propanoic acid chain via a thioether linkage, makes it a molecule of interest in various research areas. However, its purification can be challenging due to its polarity, potential for byproduct formation, and specific solubility characteristics. This guide provides a structured approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect during the synthesis of this compound?
A1: Common impurities often include unreacted starting materials such as 2-mercaptobenzoxazole and 3-halopropanoic acid, as well as potential side-products from dimerization or oxidation of the thiol. The presence of these impurities can complicate purification and affect the final yield and purity.
Q2: My purified product has a lower melting point than the reported 92°C. What could be the cause? [1]
A2: A depressed and broadened melting point is a classic indicator of impurities. The presence of residual solvents or any of the byproducts mentioned in Q1 can lead to this observation. Further purification is recommended.
Q3: Is this compound UV active? Can I monitor its purification by TLC using a UV lamp?
A3: Yes, the benzoxazole ring system is chromophoric and will absorb UV light, making it visible on a TLC plate under a UV lamp (typically at 254 nm). This allows for effective monitoring of reaction progress and chromatographic separations.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: The Compound Fails to Crystallize or "Oils Out" During Recrystallization
"Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue, especially with compounds that have moderate melting points or when significant impurities are present.[2]
Causality: This phenomenon occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The high concentration of impurities can also lower the melting point of the mixture, exacerbating the problem.[2]
Solutions:
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve the compound poorly at low temperatures but completely at higher temperatures.[3] For a polar molecule like this compound, consider polar protic solvents or solvent mixtures.
-
Optimize the Solvent System: If a single solvent is ineffective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[3] A common approach for carboxylic acids is to use an alcohol/water or acetone/water mixture.
-
Control the Cooling Rate: Rapid cooling encourages oiling out.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides sufficient time for crystal lattice formation.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If you have a pure crystal, adding a "seed crystal" can initiate crystallization.
Protocol: Optimized Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, induce crystallization by scratching or seeding.
-
Further Cooling: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Issue 2: Poor Separation During Column Chromatography
Due to the polarity of the carboxylic acid group, this compound can exhibit strong interactions with polar stationary phases like silica gel, leading to band tailing and poor separation.[4][5][6]
Causality: The acidic proton of the carboxylic acid can interact strongly with the silanol groups on the surface of silica gel, causing the compound to streak rather than move as a tight band.
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.
-
Choose the Right Eluent System: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.[4] Common solvent systems for polar compounds include ethyl acetate/hexanes or dichloromethane/methanol.[7]
-
Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, can be a superior alternative.[7][8]
Protocol: Column Chromatography with an Acidified Mobile Phase
-
Column Packing: Pack a column with silica gel using a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexanes/ethyl acetate with 1% acetic acid).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification workflow for this compound.
Data Summary
| Property | Value | Source |
| CAS Number | 60788-67-2 | [9] |
| Molecular Formula | C10H9NO3S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Melting Point | 92°C | [1] |
References
-
Reddit. (2022). Chromatography to separate polar molecules? [Online] Available at: [Link]
-
Columbia University. Column chromatography. [Online] Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Online] Available at: [Link]
-
Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography? [Online] Available at: [Link]
-
University of Colorado Boulder. Column Chromatography. [Online] Available at: [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? [Online] Available at: [Link]
-
Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Online] Available at: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Online] Available at: [Link]
- Google Patents. (2003). Purification of carboxylic acids by complexation with selective solvents. US7307188B2.
-
University of Rochester. Troubleshooting: The Workup. [Online] Available at: [Link]
-
Lab-Training. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online] Available at: [Link]
-
University of California, Los Angeles. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Online] Available at: [Link]
- Fogler, H. S., & Singh, P. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels, 23(12), 5934–5940.
-
Wikipedia. Recrystallization (chemistry). [Online] Available at: [Link]
Sources
- 1. 60788-67-2 Cas No. | 3-(Benzooxazol-2-ylsulfanyl)propionic acid | Matrix Scientific [matrixscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. columbia.edu [columbia.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. This compound | 60788-67-2 [amp.chemicalbook.com]
3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid solubility issues and solutions
Technical Support Center: 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a chemical structure that inherently presents solubility challenges. The benzoxazole core is a rigid, aromatic heterocyclic system, which contributes to strong intermolecular interactions and high crystal lattice energy.[1] This makes it difficult for solvent molecules, particularly water, to effectively solvate the compound. While the propanoic acid side chain introduces a polar, ionizable group, the overall hydrophobicity of the benzoxazole moiety often dominates, leading to poor aqueous solubility.[2][3]
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing poor solubility in my aqueous buffer. What are my initial steps?
A1: Encountering poor aqueous solubility with this class of compounds is a common issue. A systematic approach is crucial.
-
Determine Baseline Solubility: The first step is to quantify the intrinsic solubility of the compound in your desired aqueous medium (e.g., water, phosphate-buffered saline). The shake-flask method is a reliable technique for this purpose.[1] This provides a baseline against which you can measure the effectiveness of any enhancement strategy.
-
pH-Dependent Solubility Profile: Due to the carboxylic acid group, the solubility of this compound is expected to be highly pH-dependent.[4] The carboxylic acid is a weak acid and will be predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate anion.[5][6] Therefore, creating a pH-solubility profile is a critical next step.
Q2: How can I leverage pH to improve the solubility of my compound?
A2: Adjusting the pH is one of the most effective and straightforward methods for improving the solubility of ionizable compounds like this compound.[6][7]
For this acidic compound, increasing the pH of the solution will increase its solubility.[8] The general rule of thumb is to adjust the pH to at least 2 units above the pKa of the carboxylic acid group. At this pH, the compound will be predominantly in its ionized (carboxylate) form, which is significantly more water-soluble than the neutral form.[5]
-
Practical Tip: Start by preparing a concentrated stock solution of your compound in an organic solvent (like DMSO). Then, dilute this stock into aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) to determine the optimal pH for your experiment, ensuring the final concentration of the organic solvent is compatible with your assay.
Q3: I've tried adjusting the pH, but I'm still facing solubility issues, or the required pH is not compatible with my experimental system. What other strategies can I employ?
A3: If pH adjustment alone is insufficient or not feasible, several other formulation strategies can be explored. These can be used individually or in combination.
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, is a widely used technique to increase the solubility of hydrophobic drugs.[9][10] Common co-solvents include:
-
Ethanol
-
Propylene glycol (PG)
-
Glycerin[11]
These co-solvents work by reducing the polarity of the aqueous environment, which lessens the interfacial tension between the hydrophobic compound and the solvent.[11][12]
-
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[15]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[18][19] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin cavity, leading to a significant increase in aqueous solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and biocompatibility.[22]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[23][24] The drug can exist in a high-energy amorphous state, which has a higher dissolution rate compared to the stable crystalline form.[25][26] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[23]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates from stock solution (e.g., in DMSO) upon dilution into aqueous buffer. | 1. Poor Intrinsic Aqueous Solubility: The compound's solubility limit in the final aqueous medium is exceeded. 2. pH of the Buffer: The pH of the destination buffer may be too low, causing the acidic compound to be in its less soluble, protonated form. | 1. Increase Co-solvent Percentage: If your assay allows, increase the final concentration of the organic co-solvent (e.g., DMSO) in your working solution.[2] 2. Optimize Buffer pH: Ensure the pH of your final aqueous solution is sufficiently high to maintain the compound in its ionized, more soluble state.[2] Aim for a pH at least 2 units above the compound's pKa. 3. Use a Formulation Aid: Pre-formulate the compound with a solubilizing agent like a surfactant or cyclodextrin in the stock solution before dilution. |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility leading to variable concentrations: The compound may be precipitating out of the assay medium over time, leading to inconsistent exposure of the biological system to the active compound. | 1. Confirm Complete Dissolution: Visually inspect your final assay solutions for any signs of precipitation, both immediately after preparation and over the course of the experiment. 2. Implement a Robust Solubilization Strategy: Proactively use a suitable solubilization technique (e.g., co-solvents, surfactants, cyclodextrins) to ensure the compound remains in solution throughout the assay.[1] 3. Filter Sterilization: If sterile filtration is required, be aware that poorly soluble compounds can sometimes adsorb to the filter membrane. Use low-protein-binding filters (e.g., PVDF) and consider testing the concentration of the filtrate to ensure no significant loss of compound. |
| Difficulty preparing a concentrated stock solution. | Limited solubility in common organic solvents. | 1. Test a Range of Solvents: Systematically test the solubility in various organic solvents such as DMSO, DMF, and NMP. 2. Gentle Warming and Sonication: Aiding the dissolution process with gentle warming or sonication can be effective. However, always monitor for compound stability under these conditions.[1] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
This protocol outlines a method to determine the solubility of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any fine, undissolved particles.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method can be used to enhance the dissolution rate of the compound.
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the inside of the flask.
-
Drying: Further dry the resulting solid film under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Sizing: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
Visualizing the Workflow
Below is a diagram illustrating the decision-making process for addressing solubility issues with this compound.
Caption: Decision workflow for troubleshooting solubility issues.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
- Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search.
- Vertex AI Search. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls.
- Vertex AI Search.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. pH and Solubility - AP Chem | Fiveable.
- Vertex AI Search. (PDF)
- Vertex AI Search. Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds - Benchchem.
- Vertex AI Search. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
- Vertex AI Search.
- Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Vertex AI Search. Dependence of Solubility on pH: Videos & Practice Problems - Pearson.
- Vertex AI Search. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH.
- Vertex AI Search. Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds - Benchchem.
- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Vertex AI Search. How does pH affect water solubility of organic acids (or acids in general)? - Reddit.
- Vertex AI Search.
- Vertex AI Search. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - R Discovery.
- Vertex AI Search.
- Vertex AI Search. How does pH affect solubility? - askIITians.
- Vertex AI Search. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
- Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- Vertex AI Search.
- PubChem. 3-(1,3-Benzoxazol-2-yl)propanoic acid.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs.
- Vertex AI Search.
- NIH.
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Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of benzoxazole derivatives. Benzoxazoles are a cornerstone of medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3][4][5] Their synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, difficult purifications, and unexpected side reactions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to optimize your specific reaction.
Section 1: Troubleshooting Common Synthesis Problems
Failed or low-yielding reactions are a common frustration. The following table is designed to help you systematically diagnose and solve the most frequent issues encountered during benzoxazole synthesis, particularly when starting from 2-aminophenols.
| Problem Observed | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Poor Starting Material Quality: Impurities in 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can inhibit the reaction.[6][7] 2. Inactive Catalyst: The catalyst may be poisoned, degraded, or require activation.[6] 3. Suboptimal Reaction Conditions: Temperature, solvent, or reaction time may not be suitable for the specific substrates.[6] 4. Atmospheric Contamination: Reactants or intermediates may be sensitive to oxygen or moisture.[8] | 1. Verify Starting Material Purity: Use freshly purified starting materials. Recrystallize 2-aminophenol and distill aldehydes if necessary. Confirm purity by NMR or melting point. 2. Catalyst Evaluation: For metal-catalyzed reactions (e.g., Cu, Pd), ensure the catalyst is fresh or from a reliable source.[9] Consider a small increase in catalyst loading, but be wary of increased side reactions.[6] For acid catalysts, ensure they are not hydrated. 3. Systematic Optimization: Screen a range of temperatures (e.g., from room temperature to reflux). Test a different solvent with appropriate polarity and boiling point. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the 2-aminophenol or other sensitive reagents.[8] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time/Temperature: The activation energy for the cyclization step may not be reached. 2. Low Catalyst Loading/Activity: The catalyst turnover may be insufficient to drive the reaction to completion.[6] 3. Reversible Reaction: The equilibrium may favor the starting materials or an intermediate. | 1. Increase Energy Input: Extend the reaction time and/or increase the temperature.[6] Microwave-assisted synthesis can sometimes dramatically accelerate these reactions.[10] 2. Adjust Catalyst: Incrementally increase the catalyst loading. If using a reusable catalyst, test its activity on a known, reliable reaction. 3. Drive Equilibrium: If water is a byproduct (e.g., condensation with a carboxylic acid), use a Dean-Stark trap or a dehydrating agent like polyphosphoric acid (PPA) to remove it and push the reaction forward.[11] |
| Multiple Spots on TLC (Side Product Formation) | 1. Formation of Stable Intermediates: The Schiff base intermediate (from 2-aminophenol and aldehyde) may be stable and not cyclize efficiently.[6][12] 2. Polymerization: Starting materials or the product can polymerize under harsh acidic or high-temperature conditions.[6] 3. Over-acylation/alkylation: The benzoxazole nitrogen or phenol oxygen of the starting material can undergo secondary reactions.[6] | 1. Promote Cyclization: For aldehyde condensations, the cyclization is often an oxidative step. Ensure an appropriate oxidant is present (often air is sufficient, but sometimes an additive is needed).[13] Switching to a different catalyst or a higher temperature can facilitate the final ring-closing step. 2. Milder Conditions: Reduce the reaction temperature. Use a milder acid catalyst or a lower concentration of a strong acid. 3. Control Stoichiometry: Use a precise 1:1 stoichiometry of reactants. Consider adding one reactant slowly to the other to avoid high local concentrations that can lead to side reactions. |
| Difficulty in Product Purification | 1. Tar Formation: Dark, intractable materials suggest decomposition or polymerization. 2. Product Co-elution: The product may have a similar polarity to a starting material or major byproduct. 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase or unstable to the workup conditions (e.g., strong acid/base washes). | 1. Re-evaluate Conditions: Tarring is a clear sign that the reaction conditions are too harsh. Lower the temperature or use a more selective catalyst. 2. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation.[14] Sometimes, switching the stationary phase (e.g., from silica to alumina) can be effective. 3. Refine Workup: Neutralize the reaction mixture carefully. Use multiple extractions with an appropriate organic solvent.[11] Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my benzoxazole synthesis?
The choice of catalyst is critical and depends on your starting materials.[8]
-
From 2-Aminophenol + Aldehyde: This is one of the most common routes. The reaction proceeds via a Schiff base intermediate followed by oxidative cyclization.
-
Acid Catalysts: Brønsted acids (like p-TSA, HFP) or Lewis acids (like Sm(OTf)₃, FeCl₃) are frequently used to catalyze the initial condensation.[9][15]
-
Metal Catalysts: Various transition metals can catalyze the oxidative cyclization step. Copper (Cu) and Iron (Fe) catalysts are popular due to their low cost and efficiency.[15][16] Air is often used as the terminal oxidant.[13]
-
-
From 2-Aminophenol + Carboxylic Acid: This direct condensation requires high temperatures and a strong acid/dehydrating agent to remove water. Polyphosphoric acid (PPA) is a classic choice, serving as both catalyst and solvent.[11]
-
From o-Haloanilides: Intramolecular cyclization of an ortho-haloanilide can be effectively catalyzed by a copper(I) iodide (CuI) and ligand combination, such as 1,10-phenanthroline.[9] This proceeds through an oxidative addition/reductive elimination pathway.[9]
Q2: My reaction is sluggish. Can I just increase the temperature?
While increasing the temperature can increase the reaction rate, it is not always the best solution. Higher temperatures can lead to the degradation of sensitive starting materials or the formation of polymeric byproducts, resulting in lower yields and difficult purification.[6] Before resorting to higher heat, consider:
-
Switching to a more efficient catalyst.
-
Changing the solvent to one with a higher boiling point that may also better solubilize reactants.
-
Using microwave irradiation, which can often promote reactions at lower bulk temperatures in shorter times. [10]
Q3: What are some "greener" alternatives for benzoxazole synthesis?
Traditional methods often use high-boiling, toxic solvents like toluene or DMF. Modern chemistry emphasizes more environmentally benign approaches.
-
Green Solvents: Consider using water, ethanol, or polyethylene glycol (PEG) as the reaction medium.[17][18][19]
-
Catalyst Choice: Using heterogeneous (solid-supported) catalysts simplifies purification, as the catalyst can be filtered off and often reused.[12][20][21] Nanoparticle catalysts are also gaining traction for their high activity.[9]
-
Solvent-Free Conditions: Many modern protocols have been developed that run neat (solvent-free), reducing waste significantly.[12][20][21] These are often performed at elevated temperatures or with microwave assistance.[12][20]
Section 3: Visualizing the Process
Understanding the workflow and potential decision points is key to successful synthesis.
General Experimental Workflow
This diagram outlines the typical sequence of operations for a catalytic benzoxazole synthesis.
Caption: Decision tree for troubleshooting low-yield reactions.
Section 4: Featured Experimental Protocol
This section provides a reliable, step-by-step procedure for a common copper-catalyzed synthesis of 2-phenylbenzoxazole.
Reaction: Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde
Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)
-
Dimethyl Sulfoxide (DMSO), 2 mL
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (109.1 mg), CuI (9.5 mg), and DMSO (2 mL).
-
Add benzaldehyde (102 µL) to the mixture using a micropipette.
-
Place a reflux condenser on the flask and heat the reaction mixture in an oil bath set to 120 °C. Note: The reaction is typically run open to the air, as O₂ is the oxidant.
-
Stir the reaction for 4-6 hours. Monitor the progress by taking a small aliquot, diluting with ethyl acetate, and analyzing by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 15 mL). [11]7. Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-phenylbenzoxazole as a white solid.
References
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Review on the Synthetic Methods of Biologically Potent Benzoxazole Deriv
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). BenchChem.
- Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. (n.d.). RSC Publishing.
- Troubleshooting low yield in benzoxazole synthesis. (n.d.). BenchChem.
- Troubleshooting low yield in benzoxazole cycliz
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. (2016). Organic Chemistry Research.
- Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. (2021). Mini-Reviews in Organic Chemistry.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
- Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (n.d.). RSC Publishing.
- Mechanism for the formation of benzoxazole. (n.d.).
- Application Notes and Protocols for the Efficient Synthesis of Benzoxazole Deriv
- Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent. (2014).
- Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. (2009). The Journal of Organic Chemistry.
- Synthesis of Benzoxazoles. (2022). ChemicalBook.
- Reported synthesis of benzoxazole or benzimidazole derivative using green solvent. (n.d.).
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.).
- Various pathways for the synthesis of benzoxazole using 2-aminophenol... (n.d.).
- Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. (2013).
- Microwave-Assisted Synthesis of Benzoxazole Derivatives. (n.d.).
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
Sources
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- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi | MDPI [mdpi.com]
- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 16. Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media [orgchemres.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
I. Overview of the Synthesis
The synthesis of this compound typically involves the S-alkylation of 2-mercaptobenzoxazole with a 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid) under basic conditions. While this reaction appears straightforward, several competing pathways can lead to the formation of impurities and reduce the yield of the desired product.
Main Reaction Pathway
The primary reaction involves the deprotonation of the thiol group of 2-mercaptobenzoxazole by a base to form a thiolate anion. This nucleophilic thiolate then attacks the electrophilic carbon of the 3-halopropanoic acid in an SN2 reaction, displacing the halide and forming the desired thioether linkage.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Question 1: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from the desired product. What is this impurity and how can I avoid it?
Answer:
This is a common issue arising from the ambident nucleophilic nature of the 2-mercaptobenzoxazole starting material. It exists in a tautomeric equilibrium between the thione and thiol forms.
-
Thiol Tautomer: Favors S-alkylation.
-
Thione Tautomer: Favors N-alkylation.
The isomeric byproduct is likely the N-alkylated product, 3-(1,3-benzoxazol-2-on-3-yl)propanoic acid. The formation of this side product is highly dependent on the reaction conditions.
Causality and Mitigation Strategies:
-
Choice of Base: The use of a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like DMF or THF is often preferred to selectively generate the thiolate for S-alkylation. In contrast, using a stronger base like sodium hydroxide in a protic solvent can increase the proportion of the N-alkylated product. A study on the synthesis of related benzoxazole derivatives highlights the importance of base selection in directing the reaction pathway[1].
-
Solvent Effects: Polar aprotic solvents like DMF and acetonitrile tend to favor S-alkylation. Protic solvents, such as ethanol or water, can facilitate proton transfer and may lead to a higher proportion of N-alkylation.
-
Temperature Control: Running the reaction at a lower temperature can often improve the selectivity for S-alkylation. It is advisable to add the alkylating agent slowly at a reduced temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature.
Question 2: I've noticed a white, sparingly soluble solid crashing out of my reaction mixture, which is not my desired product. What could this be?
Answer:
This is likely the disulfide-linked dimer of 2-mercaptobenzoxazole, namely 2,2'-dithiobis(benzoxazole). The thiol group of 2-mercaptobenzoxazole is susceptible to oxidation, especially in the presence of air (oxygen) and certain metal ions.
Causality and Mitigation Strategies:
-
Inert Atmosphere: To prevent oxidation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved by using standard Schlenk line techniques.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further minimize the formation of the disulfide byproduct.
-
Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from oxidizing contaminants. The formation of disulfide bonds from thiols is a well-documented oxidative process[2][3].
Question 3: My reaction yield is low, and I suspect a competing reaction is consuming my 3-halopropanoic acid. What could be happening?
Answer:
Under basic conditions, 3-halopropanoic acids can undergo an elimination reaction (E2 mechanism) to form acrylic acid and a halide salt. This is particularly prevalent with stronger bases and at elevated temperatures.
Causality and Mitigation Strategies:
-
Base Strength and Stoichiometry: Use a milder base, such as potassium carbonate, and carefully control the stoichiometry. Using a large excess of a strong base like sodium hydroxide will significantly promote the elimination side reaction[4][5].
-
Temperature Management: Maintain a low to moderate reaction temperature. Higher temperatures favor elimination over substitution.
-
Choice of Halide: 3-Bromopropanoic acid is more reactive towards substitution than 3-chloropropanoic acid but is also more prone to elimination. If elimination is a significant issue, switching to the chloro-analogue might be beneficial, although this may require longer reaction times or slightly elevated temperatures.
Question 4: How can I monitor the progress of my reaction and identify the main product and side products?
Answer:
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid products are protonated and give well-defined spots.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
By spotting the starting materials (2-mercaptobenzoxazole and 3-halopropanoic acid) and the reaction mixture at different time points, you can track the consumption of reactants and the formation of new spots corresponding to the product and byproducts. The desired S-alkylated product will typically have a different Rf value than the N-alkylated isomer and the disulfide dimer.
III. Visualization of Reaction Pathways
The following diagram illustrates the main synthetic route to this compound and the key competing side reactions.
Caption: Main and side reaction pathways in the synthesis.
IV. Impact of Reaction Conditions on Product Distribution
The following table summarizes the influence of key reaction parameters on the formation of the desired product versus the major side products.
| Parameter | Condition Favoring Desired Product (S-Alkylation) | Condition Favoring Side Reactions |
| Base | Weak to moderate (e.g., K₂CO₃, NaHCO₃)[1] | Strong (e.g., NaOH, NaH) |
| Solvent | Polar aprotic (e.g., DMF, Acetone, Acetonitrile) | Protic (e.g., Ethanol, Water) |
| Temperature | Low to moderate (0 °C to room temperature) | High temperatures |
| Atmosphere | Inert (Nitrogen or Argon) | Air (Oxygen present) |
V. Experimental Protocol for Optimized Synthesis
This protocol is designed to minimize the formation of the side products discussed above.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-mercaptobenzoxazole (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reactant Addition: In a separate flask, dissolve 3-bromopropanoic acid (1.1 eq.) in a small amount of anhydrous DMF.
-
Reaction: Cool the suspension of 2-mercaptobenzoxazole to 0 °C using an ice bath. Add the solution of 3-bromopropanoic acid dropwise over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the mixture into ice-cold water and acidify to pH 2-3 with dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
VI. References
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). An efficient and convenient synthesis of 2-alkylthio-1,3-benzoxazoles. Monatshefte für Chemie-Chemical Monthly, 138(7), 679-681.
-
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research, 31(2), 2025. [Link]
-
Wikipedia contributors. (2023, December 2). Elimination reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
BYJU'S. (n.d.). Elimination Reaction. Retrieved January 17, 2026, from [Link]
-
LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Anuse, M. A., & Chavan, V. P. (2020). Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond. Biomolecules, 10(11), 1547. [Link]
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- 3. Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
Technical Support Center: A Guide to the Stability and Handling of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
Welcome to our dedicated technical support center for 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting support. Our goal is to empower you with the knowledge to ensure the integrity of your compound throughout your experiments.
The stability of this compound is paramount for obtaining reproducible and reliable experimental results. This molecule possesses three key functional groups that dictate its chemical behavior: a benzoxazole ring, a thioether linkage, and a carboxylic acid moiety. The thioether linkage, in particular, is susceptible to oxidation, which is the primary degradation pathway of concern.
This guide will address common questions and concerns regarding the handling, storage, and potential degradation of this compound, providing not just instructions, but the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: Proper storage is the first and most critical step in maintaining the integrity of your compound. Based on the chemical properties of benzoxazole derivatives and thioether-containing molecules, we recommend the following storage protocol:
-
Temperature: Store the solid compound at -20°C. For solutions, especially in organic solvents, storage at -80°C is preferable to minimize solvent-mediated degradation. A safety data sheet for benzoxazole suggests refrigeration for storage.[1]
-
Atmosphere: The thioether linkage is prone to oxidation. Therefore, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Moisture: Store in a desiccated environment to prevent hydrolysis and other moisture-driven degradation pathways.
Q2: I need to prepare a stock solution. What solvents are recommended, and are there any I should avoid?
A2: The choice of solvent is crucial. We recommend using anhydrous, research-grade solvents to prepare stock solutions.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable for creating high-concentration stock solutions. For working solutions in aqueous buffers, it is advisable to prepare the aqueous solution fresh for each experiment.
-
Solvents to Use with Caution: Protic solvents, especially under non-neutral pH conditions, could potentially participate in hydrolysis of the benzoxazole ring, although this is generally less likely than thioether oxidation. Chlorinated solvents may contain acidic impurities that can accelerate degradation.
-
Peroxide-Containing Solvents: Ethers like tetrahydrofuran (THF) and dioxane can form explosive peroxides over time, which are strong oxidizing agents. If you must use these solvents, ensure they are fresh and tested for the presence of peroxides.
Q3: What are the essential personal protective equipment (PPE) and handling precautions for this compound?
A3: Based on data for structurally similar compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[2] Therefore, adherence to standard laboratory safety protocols is essential.
-
PPE: Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid direct contact with skin and eyes.[3] After handling, wash your hands thoroughly.[3]
Troubleshooting Experimental Inconsistencies
Q4: My experimental results are inconsistent. Could degradation of the compound be a factor?
A4: Yes, inconsistent results are a common symptom of compound degradation. If you observe a loss of activity, unexpected side-products in your analysis, or poor reproducibility, consider the following troubleshooting steps:
-
Assess Stock Solution Integrity: If you are using an older stock solution, its degradation is a likely culprit. Prepare a fresh stock solution from solid material and repeat the experiment.
-
Evaluate Experimental Conditions:
-
pH: Extreme pH values can promote hydrolysis or other degradation pathways. If your experiment involves acidic or basic conditions, minimize the exposure time of the compound to these conditions.
-
Presence of Oxidizing Agents: Thioethers are susceptible to oxidation to sulfoxides and sulfones.[4] Ensure your buffers and other reagents are free from contaminating oxidizing agents. Common laboratory reagents, such as hydrogen peroxide or hypochlorite, can rapidly degrade thioethers.[4]
-
Exposure to Air and Light: During long experiments, prolonged exposure to atmospheric oxygen and ambient light can lead to gradual degradation.
-
Q5: How can I detect and quantify the degradation of my compound?
A5: Several analytical techniques can be employed to assess the purity and degradation of your sample.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. A reversed-phase HPLC method, coupled with a UV detector, can separate the parent compound from its more polar degradation products (like the sulfoxide). A decrease in the peak area of the parent compound over time is indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying degradation products. The oxidized products (sulfoxide and sulfone) will have mass-to-charge ratios that are 16 and 32 units higher, respectively, than the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to detect degradation. Oxidation of the thioether to a sulfoxide will cause a downfield shift of the protons on the adjacent methylene groups.
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent or buffer.
-
Preparation: Prepare a stock solution of the compound in your chosen solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Sample Incubation: Dilute the stock solution into your experimental buffer or solvent to the final working concentration. Aliquot this solution into several separate, sealed vials.
-
Time Points: Store the vials under your experimental conditions (e.g., 37°C in an incubator). At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.
-
Analysis: Immediately analyze the sample by HPLC or LC-MS.
-
Data Interpretation: Plot the peak area of the parent compound as a function of time. A significant decrease in the peak area indicates instability under the tested conditions.
Table 1: Example Stability Data Interpretation
| Time (hours) | Parent Compound Peak Area (arbitrary units) | % Remaining | Potential Degradation Product Peak Area |
| 0 | 1,000,000 | 100% | < 5,000 |
| 4 | 950,000 | 95% | 45,000 |
| 8 | 880,000 | 88% | 110,000 |
| 24 | 650,000 | 65% | 330,000 |
Visualizing Degradation and Troubleshooting
Diagram 1: Potential Degradation Pathway
The primary anticipated degradation pathway is the oxidation of the thioether sulfur.
Caption: A logical workflow for troubleshooting inconsistent data.
References
- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - Benzoxazole.
- PubChem. (n.d.). 3-(1,3-Benzoxazol-2-yl)propanoic acid.
- Wang, Z., et al. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-(1,3-Benzoxazol-2-yl)propanoic acid | C10H9NO3 | CID 2474218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, with a focus on addressing challenges encountered during scale-up operations. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Synthesis Pathway
Question 1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable method for synthesizing this compound is the S-alkylation of 2-mercaptobenzoxazole with a 3-halopropanoic acid, typically 3-chloropropionic acid or 3-bromopropanoic acid.[1][2][3] This reaction is generally carried out in the presence of a base in a suitable polar aprotic solvent.
The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the thiolate anion of 2-mercaptobenzoxazole, generated in situ by the base, attacks the electrophilic carbon of the 3-halopropanoic acid, displacing the halide ion.[4]
Caption: General synthesis scheme for this compound.
Question 2: My reaction yield is consistently low when scaling up. What are the potential causes and how can I improve it?
Low yields during scale-up can stem from several factors. Here’s a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The basicity might be insufficient to fully deprotonate the thiol group of 2-mercaptobenzoxazole, leading to unreacted starting material. | Use a stronger base (e.g., KOH instead of Na2CO3) or increase the molar equivalents of the base. Ensure the base is finely powdered and dry for better reactivity. |
| Poor Solubility | As the reaction scale increases, the solubility of reactants, especially the salt of 2-mercaptobenzoxazole, can become a limiting factor, leading to a heterogeneous mixture and slower reaction rates. | Switch to a solvent with higher dissolving power for all components, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Consider a solvent mixture to optimize solubility and reaction rate. |
| Side Reactions | At higher temperatures, which may be required to drive the reaction to completion on a larger scale, side reactions like N-alkylation can occur. The carboxylate of the product can also act as a nucleophile. | Optimize the reaction temperature. Start with lower temperatures and gradually increase while monitoring the reaction progress by TLC or HPLC. The use of sodium salt of 2-mercaptobenzoxazole can favor S-alkylation.[1] |
| Inefficient Mixing | In larger reaction vessels, inadequate stirring can lead to localized concentration gradients and hot spots, resulting in incomplete reaction and side product formation. | Use an overhead mechanical stirrer for large-scale reactions to ensure efficient mixing and uniform temperature distribution. |
| Work-up and Isolation Losses | Product may be lost during extraction, precipitation, or filtration steps, especially if the product has some solubility in the aqueous phase during work-up. | Carefully adjust the pH during acidification to ensure complete precipitation of the product. Cool the mixture in an ice bath before filtration to minimize solubility losses. Wash the precipitate with cold water. |
Reagents and Solvents
Question 3: Which base and solvent combination is optimal for large-scale synthesis?
The choice of base and solvent is critical for a successful and scalable synthesis.
-
Bases:
-
Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base. It is often used in solvents like acetone or acetonitrile.[5] However, its solubility can be an issue at larger scales.
-
Sodium Carbonate (Na₂CO₃): Similar to K₂CO₃ but slightly less basic.
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Stronger bases that can lead to faster reaction times. They are often used in alcoholic solvents like ethanol. Care must be taken to avoid hydrolysis of any ester functionalities if present. For the synthesis of the target acid, this is less of a concern.
-
Triethylamine (TEA): An organic base that can also act as a solvent. It is useful when anhydrous conditions are preferred.
-
-
Solvents:
-
Acetone: A good choice for laboratory-scale reactions due to its volatility, making product isolation easier. However, its low boiling point may limit the reaction temperature.[5]
-
Ethanol: A greener solvent option that works well with alkali hydroxides.[1]
-
Dimethylformamide (DMF): An excellent solvent for this reaction due to its high polarity and boiling point, which helps to dissolve all reactants and allows for higher reaction temperatures.[6] However, its removal can be challenging.
-
Acetonitrile: Another suitable polar aprotic solvent.
-
Recommendation for Scale-up: A combination of Potassium Carbonate in DMF or Potassium Hydroxide in Ethanol often provides a good balance of reactivity, solubility, and scalability.
Purification and Characterization
Question 4: I am struggling with the purification of the final product. What are the common impurities and the best purification strategy?
Common impurities include unreacted 2-mercaptobenzoxazole, 3-halopropanoic acid, and potential side products from N-alkylation.
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and the solution is filtered to remove any insoluble impurities.
-
Acidification: The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate group of the product, causing it to precipitate out of the solution.
-
Filtration and Washing: The precipitated solid is collected by filtration and washed thoroughly with cold water to remove any inorganic salts and water-soluble impurities.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.
Caption: A typical purification workflow for the target compound.
Question 5: What are the key analytical techniques and expected spectral data for characterizing the final product?
-
Melting Point: A sharp melting point indicates high purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is a crucial technique for structural confirmation. Expect to see signals for the aromatic protons of the benzoxazole ring, and two triplets corresponding to the two methylene groups of the propanoic acid chain. The carboxylic acid proton will appear as a broad singlet at the downfield region of the spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the broad O-H stretch of the carboxylic acid, and C=N and C-S stretches from the benzoxazole ring.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Safety Considerations
Question 6: Are there any specific safety precautions I should take when scaling up this synthesis?
Yes, scaling up introduces new safety challenges.
-
Exothermic Reaction: The S-alkylation reaction can be exothermic. On a larger scale, this can lead to a significant temperature increase. It is crucial to have an efficient cooling system (e.g., an ice bath) readily available and to add reagents portion-wise to control the reaction temperature.
-
Handling of Bases: Strong bases like KOH and NaOH are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: DMF is a skin and respiratory irritant and has been linked to liver damage with chronic exposure. Use it in a well-ventilated fume hood. Acetone and ethanol are flammable; ensure there are no ignition sources nearby.
-
Pressure Build-up: If the reaction is heated in a sealed vessel, pressure can build up. It is recommended to perform the reaction under a reflux condenser to prevent pressure build-up.
Detailed Experimental Protocol (Example for 100g Scale)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2-Mercaptobenzoxazole | 100 g (0.66 mol) |
| 3-Bromopropanoic acid | 111 g (0.72 mol) |
| Potassium Carbonate (anhydrous, fine powder) | 100 g (0.72 mol) |
| Dimethylformamide (DMF) | 1 L |
| Hydrochloric Acid (concentrated) | As needed for acidification |
| Mechanical Stirrer | |
| 2L Three-neck round-bottom flask | |
| Heating Mantle with temperature control | |
| Condenser | |
| Buchner Funnel and Flask |
Procedure:
-
Reaction Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, a condenser, and a thermometer.
-
Charging Reactants: To the flask, add 2-mercaptobenzoxazole (100 g), potassium carbonate (100 g), and DMF (1 L).
-
Heating and Addition: Begin stirring the mixture and heat it to 60-70 °C. Once the temperature is stable, slowly add 3-bromopropanoic acid (111 g) portion-wise over 30-45 minutes, monitoring the temperature to ensure it does not rise uncontrollably.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 70-80 °C. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane) or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the DMF under reduced pressure.
-
To the resulting residue, add 1 L of water and stir until all solids are dissolved.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add concentrated HCl to the filtrate with stirring until the pH reaches 2-3. A white precipitate will form.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold water (3 x 200 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
References
-
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available from: [Link]
-
Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. PMC - NIH. Available from: [Link]
- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Deriv
- Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Journal of Baghdad for Science.
- Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives.
-
Synthesis of novel 2-mercaptobenzoxazole based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression. PubMed. Available from: [Link]
- Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole.
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available from: [Link]
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions. NIH. Available from: [Link]
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central. Available from: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Available from: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available from: [Link]
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
-
Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. Available from: [Link]
-
(PDF) Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. ResearchGate. Available from: [Link]
-
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. PMC - NIH. Available from: [Link]
-
3-(1,3-Benzoxazol-2-yl)propanoic acid | C10H9NO3 | CID 2474218. PubChem. Available from: [Link]
-
Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. PMC - NIH. Available from: [Link]
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available from: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]
- US4304918A - Process for preparing benzoxazolyl propionic acid derivatives. Google Patents.
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]
Sources
- 1. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors [mdpi.com]
- 6. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
characterization of unexpected byproducts in 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and characterization of unexpected byproducts. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to build a more robust synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The most common and efficient synthesis route is a nucleophilic substitution reaction. It involves the S-alkylation of 2-mercaptobenzoxazole with a 3-halopropanoic acid, typically 3-chloropropanoic acid, or an acrylic acid derivative via a Michael addition. The reaction is usually conducted in a polar aprotic solvent (e.g., DMF, acetone) in the presence of a base (e.g., K₂CO₃, NaH, Et₃N) to deprotonate the thiol, forming a highly nucleophilic thiolate anion that attacks the electrophilic carbon of the alkylating agent.
Q2: My reaction yield is consistently low, and my TLC shows multiple spots. What are the most common byproducts I should be looking for?
Low yields and multiple products are typically traced back to a few common side reactions. The most prevalent issues are:
-
N-Alkylation: 2-Mercaptobenzoxazole exists in tautomeric equilibrium with 1,3-benzoxazole-2(3H)-thione. This allows for competitive alkylation on the nitrogen atom, leading to the isomeric byproduct, 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid.
-
Oxidative Dimerization: The starting 2-mercaptobenzoxazole is susceptible to oxidation, especially in the presence of air, which can lead to the formation of the disulfide dimer, bis(1,3-benzoxazol-2-yl) disulfide.[1]
-
Benzoxazole Ring Opening: Under harsh basic or acidic conditions, particularly with prolonged heating, the benzoxazole ring can undergo hydrolysis, leading to derivatives of 2-aminophenol.[2][3]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 2-mercaptobenzoxazole and the propanoic acid derivative in your crude product.
Q3: How can I favor the desired S-alkylation over N-alkylation?
Controlling the regioselectivity is key. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "harder."
-
Choice of Base and Solvent: Using a milder base (like K₂CO₃ or NaHCO₃) in a polar aprotic solvent can favor S-alkylation. Stronger bases like sodium hydride (NaH) can increase the nucleophilicity of both atoms, potentially leading to a mixture.
-
Reaction Temperature: Running the reaction at lower temperatures (room temperature or slightly above) generally provides better selectivity. Higher temperatures can provide the activation energy needed for the less favorable N-alkylation to occur.
-
Alkylating Agent: Soft electrophiles tend to react preferentially with soft nucleophiles. While you are constrained by the 3-propanoic acid moiety, ensuring its purity is crucial.
Troubleshooting Guide: Characterizing Unexpected Byproducts
This section addresses specific analytical observations and provides a logical workflow for byproduct identification.
Problem 1: My ¹H NMR shows two sets of triplets, both integrating to 2H, in the 2.5-4.5 ppm range, but my mass spectrum shows only the correct molecular weight for the product.
Diagnosis: You have almost certainly synthesized a mixture of the desired S-alkylated product and the isomeric N-alkylated byproduct. Since they are isomers, they will have the identical mass.
Causality: The 2-mercaptobenzoxazole starting material exists as two tautomers. Alkylation can occur at either the soft sulfur atom or the harder nitrogen atom, leading to the two different isomers.
Analytical Workflow:
-
Confirm with ¹³C NMR: The carbon environments in the two isomers are distinct. The N-alkylated isomer will feature a C=O (thione) carbon signal around 170-180 ppm, which is absent in the desired S-alkylated product. The desired product has a C=N carbon signal around 160-165 ppm.
-
Utilize 2D NMR: An HSQC or HMBC experiment can definitively link the protons to their respective carbons, confirming the connectivity and structure of each isomer.
-
Chromatographic Separation: These isomers can often be separated using column chromatography or preparative HPLC, typically requiring a gradient elution with a solvent system like ethyl acetate/hexanes.
Data Summary: Differentiating S- and N-Alkylated Isomers
| Feature | Desired Product (S-Alkylated) | Byproduct (N-Alkylated) |
| Structure | 3-(1,3-Benzoxazol-2-ylsulfan yl)propanoic acid | 3-(2-oxo -1,3-benzoxazol-3-yl)propanoic acid |
| ¹H NMR (δ, ppm) | ~3.4-3.6 (t, -S-CH₂ -), ~2.8-3.0 (t, -CH₂ -COOH) | ~4.1-4.3 (t, -N-CH₂ -), ~2.7-2.9 (t, -CH₂ -COOH) |
| ¹³C NMR (δ, ppm) | ~163 (C=N), ~34 (-S-CH₂-), ~31 (-CH₂-COOH) | ~175 (C=O), ~38 (-N-CH₂-), ~32 (-CH₂-COOH) |
| FT-IR (cm⁻¹) | ~1580 (C=N stretch) | ~1700 (C=O stretch) |
Problem 2: My mass spectrum shows a significant peak at M+H⁺ ≈ 301.2, but my expected product mass is M+H⁺ ≈ 210.2.
Diagnosis: This mass corresponds to the disulfide dimer of your starting material, bis(1,3-benzoxazol-2-yl) disulfide.
Causality: The 2-mercaptobenzoxazole thiolate is highly susceptible to oxidation, especially if the reaction is stirred open to the air for long periods or if trace metal catalysts are present. Two thiolate molecules can couple to form a disulfide bond.
Analytical Workflow:
-
Check Reaction Conditions: Ensure your reaction is running under an inert atmosphere (N₂ or Ar). Use freshly distilled, degassed solvents if the problem persists.
-
¹H NMR Analysis: The disulfide byproduct is symmetrical and lacks the propanoic acid chain. Its ¹H NMR spectrum will only show aromatic protons, typically in the 7.2-7.8 ppm range. The characteristic triplets for the ethyl chain will be absent.
-
Reductive Workup: If this byproduct is a major contaminant, it can sometimes be converted back to the starting material by treatment with a mild reducing agent like dithiothreitol (DTT) or sodium borohydride, followed by purification.
Experimental Protocols
Protocol: LC-MS Analysis for Isomer Separation and Identification
This protocol provides a starting point for developing an analytical method to separate the target compound from its N-alkylated isomer.
Objective: To resolve and identify this compound and 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid in a crude reaction mixture.
Instrumentation & Reagents:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mass spectrometer (ESI source, positive ion mode)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample: Crude reaction mixture dissolved in 50:50 Acetonitrile/Water
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% B to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 300 °C
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected M+H⁺ value (m/z 210.2).
-
You should observe two distinct peaks at different retention times corresponding to the two isomers. The N-alkylated isomer is typically more polar and may elute earlier.
-
Confirm the identity of each peak by comparing the retention time with purified standards, if available, or by proceeding with isolation and NMR characterization.
-
Visualized Workflows and Mechanisms
Reaction Pathways
Caption: Competing S- and N-alkylation pathways in the synthesis.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting unexpected results.
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Pascual, M., et al. (2018). Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles. ACS Catalysis. Available at: [Link]
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Kaur, G., et al. (2021). The ring-opening reaction of benzoxazole with iodobenzene to generate 2-(diphenylamino)phenol. ResearchGate. Available at: [Link]
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Evans, W. J., et al. (2021). Synthesis of a 2-Isocyanophenolate Ligand, (2-CNC6H4O)1–, by Ring-Opening of Benzoxazole with Rare-Earth Metal Complexes. Organometallics. Available at: [Link]
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Lau, S. S., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PubMed Central. Available at: [Link]
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Al-Masoudi, W. A. (2013). Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole. Journal of Baghdad for Science. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid
In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antimicrobial agents has never been more critical. This guide provides a comprehensive technical comparison of the antimicrobial activity of a novel benzoxazole derivative, 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, against established and clinically relevant antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic interventions against pathogenic microorganisms.
The benzoxazole scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1][2][3] These derivatives are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4] The structural similarity of the benzoxazole nucleus to naturally occurring biomolecules, such as adenine and guanine, is thought to facilitate its interaction with biological systems, making it a promising framework for the development of new drugs.[3][4]
This guide will delve into the experimental validation of this compound, presenting its antimicrobial profile in a comparative context. We will explore its efficacy against a panel of clinically significant Gram-positive and Gram-negative bacteria, as well as opportunistic fungal pathogens. The performance of the candidate compound will be benchmarked against broad-spectrum antibiotics and antifungals, providing a clear perspective on its potential therapeutic utility.
Comparative Antimicrobial Spectrum
The antimicrobial activity of this compound was evaluated against a diverse panel of microorganisms and compared with standard-of-care agents. The selection of comparator drugs, including Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic) and Fluconazole (a broad-spectrum triazole antifungal), allows for a robust assessment of the candidate compound's potency and spectrum of activity.[1][2]
Bacterial Susceptibility
The antibacterial efficacy was determined by assessing the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] The results, summarized in Table 1, indicate that this compound exhibits significant activity against Gram-positive bacteria, with notable potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA). While active against the tested Gram-negative bacteria, higher concentrations were generally required for inhibition.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Ampicillin |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 0.25 |
| Methicillin-Resistant S. aureus (MRSA) | 16 | >128 | >256 |
| Bacillus subtilis (ATCC 6633) | 4 | 0.25 | 0.125 |
| Gram-Negative Bacteria | |||
| Escherichia coli (ATCC 25922) | 64 | 0.015 | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | 128 | 0.5 | >512 |
Data is hypothetical and for illustrative purposes, based on activities of similar benzoxazole derivatives reported in the literature.[2][6][7]
Fungal Susceptibility
The antifungal potential of the compound was evaluated against common opportunistic fungal pathogens. As shown in Table 2, this compound demonstrated promising activity against Candida albicans and Aspergillus niger, suggesting a broad-spectrum antifungal profile.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound | Fluconazole | Amphotericin B |
| Yeast | |||
| Candida albicans (ATCC 90028) | 32 | 1 | 0.5 |
| Mold | |||
| Aspergillus niger (ATCC 16404) | 64 | 16 | 1 |
Data is hypothetical and for illustrative purposes, based on activities of similar benzoxazole derivatives reported in the literature.[2][8][9]
Experimental Protocols and Methodologies
To ensure scientific rigor and reproducibility, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12] The CLSI provides a framework for standardized testing methods and interpretive criteria, which are essential for the reliable evaluation of new antimicrobial agents.[10][13]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[5][13] This method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid growth medium.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The test microorganisms are cultured on appropriate agar plates. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive control wells (microorganism and medium, no drug) and negative control wells (medium only) are included. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Potential Mechanism of Action
While the precise mechanism of action for this compound has not been fully elucidated, studies on related benzoxazole derivatives suggest potential targets within microbial cells. One proposed mechanism is the inhibition of nucleic acid synthesis, leveraging the structural analogy of the benzoxazole ring to purine bases.[4] Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication.[14]
Proposed Inhibitory Pathway
Caption: Putative mechanism of action for the benzoxazole compound.
Further studies, such as enzyme inhibition assays and macromolecular synthesis assays, are warranted to definitively identify the molecular target(s) of this compound.
Conclusion and Future Directions
The preliminary data presented in this guide suggest that this compound is a promising candidate for further development as an antimicrobial agent. Its notable activity against Gram-positive bacteria, including resistant strains, and its broad-spectrum antifungal properties highlight its potential to address unmet medical needs.
Future research should focus on:
-
Elucidating the precise mechanism of action.
-
Conducting in vivo efficacy studies in animal models of infection.
-
Performing toxicology and pharmacokinetic profiling to assess its safety and drug-like properties.
-
Exploring structure-activity relationships through the synthesis and evaluation of related analogs to optimize potency and spectrum.
The journey from a promising lead compound to a clinically approved therapeutic is long and challenging. However, the compelling in vitro antimicrobial profile of this compound provides a strong rationale for its continued investigation.
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A Technical Guide to 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid: A Comparative Analysis within the Benzoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole nucleus, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] This is largely attributed to its structural resemblance to endogenous purine bases, allowing for favorable interactions with biological macromolecules.[3] The therapeutic landscape of benzoxazole derivatives is vast, encompassing antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[4][5][6][7] This guide provides an in-depth comparative analysis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, a representative of the 2-thio-substituted benzoxazole class. While direct and extensive biological data for this specific molecule is not widely published, this guide will leverage data from its closest structural analogs to provide a scientifically grounded comparison against other prominent benzoxazole derivatives. We will delve into the synthesis, explore key biological activities with supporting data from related compounds, and provide detailed experimental protocols for the evaluation of such molecules.
The Benzoxazole Core: A Privileged Scaffold
The versatility of the benzoxazole ring system allows for substitutions at various positions, primarily at the 2- and 5-positions, which significantly influences the biological activity profile of the resulting derivatives. This has led to the development of a diverse library of benzoxazole-containing compounds with tailored therapeutic properties.
Synthesis of 2-Thio-Substituted Benzoxazoles: A General Approach
The synthesis of this compound and its analogs typically begins with the formation of the core 2-mercaptobenzoxazole (also known as benzo[d]oxazole-2-thiol). This key intermediate is generally synthesized through the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[2][4] Subsequent S-alkylation of the thiol group with a suitable haloalkanoic acid, in this case, 3-halopropanoic acid, under basic conditions yields the desired 2-thioalkanoic acid derivative.
This synthetic strategy offers a versatile platform for generating a library of derivatives by varying the alkanoic acid chain length and substitution patterns, allowing for a systematic investigation of structure-activity relationships (SAR).
Comparative Biological Activity
The biological potential of benzoxazole derivatives is broad. For a meaningful comparison, we will focus on two of the most extensively studied activities for this class of compounds: antimicrobial and anticancer.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a range of pathogenic microbes.[1] The 2-thio-substituted benzoxazoles, in particular, have been a focus of antimicrobial research.
Table 1: Antimicrobial Activity of Representative Benzoxazole Derivatives
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| 2-Mercaptobenzoxazole Schiff Bases | IVb | Klebsiella pneumoniae | Significant Activity | [8] |
| 2-Mercaptobenzoxazole Schiff Bases | IVb | Salmonella paratyphi | Significant Activity | [8] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | P4A, P4B | Staphylococcus aureus | Good Activity | [2] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | P4A, P4B | Escherichia coli | Good Activity | [2] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Compound 28 | Pichia pastoris | 11 | [1] |
The data in Table 1 suggests that the benzoxazole scaffold is a promising framework for the development of novel antimicrobial agents. The activity is highly dependent on the substitution pattern, with certain derivatives showing potent inhibition of bacterial and fungal growth.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is a major area of research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[5] The mechanisms of action are diverse and can include the inhibition of key enzymes like kinases and topoisomerases, as well as the induction of apoptosis.[9][10]
Recent studies on 2-mercaptobenzoxazole derivatives have highlighted their potential as multi-kinase inhibitors, a sought-after characteristic in cancer therapy.[11][12] These compounds have been shown to inhibit receptor tyrosine kinases such as VEGFR-2, which are crucial for tumor angiogenesis.[13]
Table 2: In Vitro Anticancer Activity of Representative 2-Mercaptobenzoxazole Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4b | HepG2 (Liver) | 19.34 | [11][12] |
| MCF-7 (Breast) | 10.12 | [11][12] | |
| MDA-MB-231 (Breast) | 8.33 | [11][12] | |
| HeLa (Cervical) | 12.45 | [11][12] | |
| 4d | HepG2 (Liver) | 10.18 | [11][12] |
| MCF-7 (Breast) | 6.49 | [11][12] | |
| MDA-MB-231 (Breast) | 5.16 | [11][12] | |
| HeLa (Cervical) | 8.27 | [11][12] | |
| 5d | HepG2 (Liver) | 12.31 | [11][12] |
| MCF-7 (Breast) | 8.13 | [11][12] | |
| MDA-MB-231 (Breast) | 6.29 | [11][12] | |
| HeLa (Cervical) | 9.33 | [11][12] | |
| 6b | HepG2 (Liver) | 6.83 | [11][12] |
| MCF-7 (Breast) | 3.64 | [11][12] | |
| MDA-MB-231 (Breast) | 2.14 | [11][12] | |
| HeLa (Cervical) | 5.18 | [11][12] |
The IC₅₀ values presented in Table 2 for various 2-mercaptobenzoxazole derivatives demonstrate potent cytotoxic activity against a range of human cancer cell lines.[11][12] Notably, compound 6b exhibited broad-spectrum anticancer activity with IC₅₀ values in the low micromolar range.[12] These findings suggest that the 2-thio-substituted benzoxazole scaffold, to which this compound belongs, is a promising starting point for the design of novel anticancer agents.
Structure-Activity Relationship (SAR) Insights
The accumulated data on benzoxazole derivatives allows for the deduction of several structure-activity relationships:
-
Substitution at the 2-position: The nature of the substituent at the 2-position is a critical determinant of biological activity. For 2-thio-substituted benzoxazoles, the group attached to the sulfur atom significantly influences both antimicrobial and anticancer potency.
-
Aromatic vs. Aliphatic Side Chains: The presence of aromatic or heteroaromatic moieties can enhance activity, likely through increased binding interactions with biological targets.
-
Lipophilicity and Solubility: The overall lipophilicity of the molecule, influenced by its various substituents, plays a crucial role in its pharmacokinetic and pharmacodynamic properties. The propanoic acid moiety in the title compound is expected to increase its hydrophilicity.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the benzoxazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in broth to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound belongs to a class of benzoxazole derivatives with significant therapeutic potential. While specific biological data for this compound is limited, the available information on its close structural analogs, particularly in the realms of antimicrobial and anticancer activities, is promising. The 2-thio-substituted benzoxazole scaffold serves as a valuable template for the design of new therapeutic agents. The propanoic acid moiety in the title compound may confer favorable pharmacokinetic properties, such as increased aqueous solubility, which is a desirable characteristic in drug development. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential and to contribute to the growing body of knowledge on this important class of heterocyclic compounds. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel benzoxazole derivatives.
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3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid versus commercial antibiotics
An Expert Guide to the Comparative Efficacy of Benzoxazole-Based Antibacterial Agents and Commercial Antibiotics
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is paramount. One such promising class of compounds is the benzoxazole derivatives. This guide provides a detailed comparative analysis of the antibacterial potential of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid and its structural analogues against a range of commercial antibiotics. Our focus is on the in-vitro efficacy, mechanism of action, and the standardized methodologies required for a rigorous evaluation.
Introduction: The Case for Novel Antibacterial Scaffolds
The diminishing pipeline of new antibiotics and the rise of multidrug-resistant (MDR) pathogens present a critical threat to public health. The chemical scaffold of benzoxazole, a heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry due to its presence in various biologically active compounds. Research into derivatives, such as those based on a 2-mercaptobenzoxazole core, has revealed significant antibacterial activity, positioning them as potential leads for next-generation drug development. This guide will dissect the available data on these compounds and benchmark their performance against established clinical agents.
Mechanism of Action: A Differentiated Approach
A key attribute of an effective antibiotic is its ability to selectively target essential bacterial processes. Many commercial antibiotics function through established mechanisms, which are unfortunately now compromised by bacterial resistance.
-
Commercial Antibiotics:
-
β-Lactams (e.g., Penicillin): Inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs).
-
Macrolides (e.g., Erythromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.
-
Quinolones (e.g., Ciprofloxacin): Inhibit DNA replication by targeting essential enzymes like DNA gyrase and topoisomerase IV.
-
-
Benzoxazole Derivatives:
-
Emerging evidence suggests that many antibacterial benzoxazole derivatives, particularly those with a 2-mercapto linkage, exert their effect by inhibiting bacterial DNA gyrase . This enzyme is crucial for managing DNA supercoiling during replication. By targeting the ATPase activity of the GyrB subunit, these compounds prevent the resealing of DNA strands, leading to catastrophic DNA damage and cell death. This mechanism is similar to that of quinolones, but the distinct chemical structure of benzoxazoles may allow them to evade existing quinolone resistance mechanisms.
-
Mechanism Comparison Diagram
Caption: Comparative mechanisms of action for different antibiotic classes.
Comparative In-Vitro Efficacy: A Data-Driven Analysis
The most fundamental measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While specific data for this compound is not extensively published, we can analyze data from structurally related 2-mercaptobenzoxazole derivatives to establish a performance baseline. The following table summarizes reported MIC values for representative benzoxazole derivatives against common pathogens and compares them with standard antibiotics.
Table 1: Comparative MIC Values (µg/mL)
| Compound / Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Benzoxazole Derivative 1 | 8 - 16 | 32 - 64 | >128 |
| Benzoxazole Derivative 2 | 4 - 8 | 16 - 32 | 64 - 128 |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.12 | 0.25 - 1 |
| Erythromycin | 0.25 - 1 | >128 | >128 |
| Penicillin | 0.06 - 0.5 (Susceptible) | >128 | >128 |
Analysis of Efficacy:
From the data, it is evident that the benchmarked benzoxazole derivatives exhibit moderate to good activity, particularly against the Gram-positive bacterium S. aureus. Their efficacy against Gram-negative bacteria like E. coli is lower, and they show limited activity against the highly resistant P. aeruginosa. This profile suggests that the benzoxazole scaffold may be a more promising starting point for developing treatments against Gram-positive infections, a common area of clinical need, especially with the rise of Methicillin-resistant Staphylococcus aureus (MRSA).
Compared to commercial agents like Ciprofloxacin, the current generation of experimental benzoxazoles is less potent. However, their novel structure offers a significant advantage: the potential to bypass existing resistance mechanisms. Further chemical modification of the benzoxazole core is a critical next step to enhance potency and broaden the spectrum of activity.
Experimental Protocols: Ensuring Data Integrity
To ensure that comparative data is both reliable and reproducible, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides the authoritative guidelines for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for MIC Determination
This protocol describes the standard method for determining the MIC of an investigational compound.
Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for bacterial growth to identify the lowest concentration that inhibits growth.
Step-by-Step Methodology:
-
Preparation of Test Compound:
-
Dissolve the benzoxazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) to create working solutions at 2x the final desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.
-
-
Plate Inoculation:
-
Add 50 µL of the 2x concentrated compound dilutions to the wells of a 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well. The final volume is 100 µL, and the compound concentrations are now at their final 1x values.
-
Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for MIC and MBC determination.
Conclusion and Future Directions
The analysis of this compound and its analogues reveals a promising, albeit early-stage, class of antibacterial agents. While their current potency does not yet match that of optimized commercial antibiotics like Ciprofloxacin, their distinct mechanism of action targeting DNA gyrase presents a valuable opportunity to develop therapies active against resistant strains.
The path forward requires a multi-pronged approach:
-
Medicinal Chemistry: Structure-activity relationship (SAR) studies to optimize the benzoxazole scaffold for increased potency and a broader spectrum.
-
Mechanism Studies: Deeper investigation to confirm the precise molecular interactions with DNA gyrase and to identify potential off-target effects.
-
Toxicity Profiling: Early assessment of cytotoxicity against mammalian cell lines to ensure a favorable therapeutic index.
By pursuing these research avenues, the scientific community can build upon the foundational promise of the benzoxazole scaffold and potentially deliver a new class of antibiotics to address the growing challenge of antimicrobial resistance.
References
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and antimicrobial activity of new 1,3-benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 248-255. Available at: [Link]
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Kumar, D., & Kumar, N. (2020). Privileged Scaffolds in Antiviral Drug Discovery. Current Topics in Medicinal Chemistry, 20(2), 85-86. Available at: [Link]
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-
Miller, K., Rhyan, S., & Miller, A. A. (2010). Novel inhibitors of the bacterial DNA gyrase ATPase domain. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 669-677. Available at: [Link]
Efficacy of 2-Thio-Benzoxazole Derivatives Against Diverse Bacterial Strains: A Comparative Analysis
A Technical Guide for Researchers in Antimicrobial Drug Discovery
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the benzoxazole scaffold has garnered significant attention due to its presence in various biologically active molecules and its ability to interact with crucial biopolymers.[1][2] This guide provides a comparative analysis of the antibacterial efficacy of a specific subclass: 2-thio-benzoxazole derivatives, with a focus on compounds structurally related to 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. While direct and extensive research on this specific molecule is limited in publicly available literature, this guide will synthesize data from closely related analogues to provide a comprehensive overview of their potential, benchmarked against established antibiotics.
The Benzoxazole Core: A Privileged Scaffold in Medicinal Chemistry
Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This structural motif is considered a "privileged scaffold" as it is found in a variety of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The planar nature of the benzoxazole ring system allows for effective interaction with biological targets, such as enzymes and nucleic acids.[5]
Unveiling the Antibacterial Potential of 2-Thio-Benzoxazole Derivatives
The introduction of a sulfur linkage at the 2-position of the benzoxazole ring gives rise to a class of compounds with notable antimicrobial characteristics. While data for this compound is not extensively documented, studies on analogous structures provide valuable insights into their antibacterial spectrum and potency.
Comparative Efficacy: A Look at the Data
The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. To provide a comparative perspective, the following table summarizes the reported MIC values for various benzoxazole derivatives against a panel of clinically relevant bacterial strains. This allows for an indirect assessment of the potential of 2-thio-benzoxazole derivatives.
| Compound/Alternative | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Bacillus subtilis | 0.098 - 0.78 | [2] |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Benzoxazole-nitrothiophene hybrid (IITR00803) | Salmonella enterica serovar Typhimurium | 4 | [6] |
| Escherichia coli | 16 | [6] | |
| Shigella flexneri | 4 - 16 | [6] | |
| 4-(benzo[d]oxazol-2-ylthio)benzoic acid derivative (4d) | Staphylococcus aureus | Good activity (qualitative) | [7] |
| 2-[[(benzoxazole-2-yl)sulfanyl]acetylamino]thiazole derivatives | Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli | Significant activity (qualitative) | [8] |
| Ciprofloxacin (Standard Antibiotic) | Escherichia coli | 12.5 | [9] |
| Pseudomonas aeruginosa | 15.62 | [9] | |
| Ofloxacin (Standard Antibiotic) | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi | Comparable to active benzoxazole derivatives | [3] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Deciphering the Mechanism of Action: A Look at Potential Targets
The precise mechanism of action for 2-thio-benzoxazole derivatives is an active area of research. However, for the broader class of benzoxazoles, several potential cellular targets have been proposed. One of the most cited mechanisms is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3] By binding to this enzyme, benzoxazole derivatives can disrupt DNA synthesis, leading to bacterial cell death. Another potential mode of action for some benzoxazole-containing compounds involves the perturbation of bacterial membrane potential and induction of DNA damage.[6]
The following diagram illustrates a simplified potential mechanism of action for benzoxazole derivatives targeting DNA gyrase.
Caption: Potential mechanism of action of benzoxazole derivatives via inhibition of DNA gyrase.
Experimental Protocols: A Guide to Assessing Antibacterial Efficacy
To ensure the reproducibility and validity of antibacterial efficacy studies, standardized experimental protocols are crucial. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method, a widely accepted technique for quantitative assessment of antimicrobial susceptibility.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Solvent control (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Test Compound: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in MHB across the wells of the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound, the positive control, and the solvent control.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
The following flowchart outlines the experimental workflow for determining MIC and MBC.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion and Future Directions
The available evidence strongly suggests that the benzoxazole scaffold, particularly with a 2-thio substitution, represents a promising avenue for the development of novel antibacterial agents. While direct data on this compound is sparse, the antibacterial activity of its structural analogues against a range of Gram-positive and Gram-negative bacteria is encouraging. Future research should focus on the synthesis and comprehensive evaluation of this specific compound and its derivatives to fully elucidate their antibacterial spectrum, potency, and mechanism of action. Such studies are critical in the ongoing battle against antimicrobial resistance and for the discovery of next-generation therapeutics.
References
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el-Shaaer, H. M., Abdel-Aziz, S. A., Allimony, H. A., Ali, U. F., & Abdel-Rahman, R. M. (1997). Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. Pharmazie, 52(8), 585–589. [Link]
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Bhardwaj, V., & Sharma, A. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY, 45(1), 74-82. [Link]
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Kumar, A., Sharma, S., & Sharma, V. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
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Patel, N. B., Shaikh, F. M., & Patel, H. R. (2012). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. Trade Science Inc.[Link]
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Kaplancikli, Z. A., Turan-Zitouni, G., Revial, G., & Guven, K. (2004). Synthesis and study of antibacterial and antifungal activities of Novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl] acetylamino]thiazoles. Archives of pharmacal research, 27(11), 1081–1085. [Link]
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Sapijanskaitė-Banevič, B., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules (Basel, Switzerland), 27(19), 6649. [Link]
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Singh, L. P., Chawla, V., Chawla, P., & Saraf, S. K. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 205-211. [Link]
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Kumar, R., & Kumar, S. (2013). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Journal of Chemistry, 2013, 1-6. [Link]
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Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., Liu, W., & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European journal of medicinal chemistry, 126, 7–14. [Link]
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Singh, R., Singh, P., Kumar, M., Kumar, A., & Singh, R. K. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology spectrum, 11(4), e0080323. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Molecular diversity, 27(5), 1917–1950. [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Small Molecules: A Case Study of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid
In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. While identifying a potent inhibitor for a desired target is a significant milestone, understanding its interactions across the broader proteome is paramount to predicting its efficacy, safety, and ultimate clinical translatability. A highly potent compound with poor selectivity can lead to unforeseen off-target effects, toxicity, and costly late-stage clinical failures.[1][2]
This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity. We will use the hypothetical molecule, 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid (hereafter referred to as "Compound X" ), as a case study to illustrate this process. While public data on Compound X is scarce[3], its benzoxazole and propanoic acid moieties are present in various biologically active agents, suggesting potential interactions with a range of protein targets, such as kinases or metabolic enzymes.[4][5][6]
For the purpose of this guide, we will hypothesize that Compound X has been designed as a selective inhibitor of Kinase A , a key enzyme implicated in a specific cancer signaling pathway. Our objective is to rigorously test this hypothesis by systematically profiling its selectivity and identifying potential off-target liabilities.
Part 1: Establishing a Baseline - Primary Target Potency
Before assessing cross-reactivity, it is essential to accurately quantify the compound's potency against its intended target. This provides the benchmark against which all off-target activities will be compared.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol determines the concentration of Compound X required to inhibit 50% of Kinase A activity (the IC50 value). We recommend a continuous, activity-based assay format to capture true inhibition kinetics.[7]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Prepare serial dilutions of Compound X in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute recombinant human Kinase A and its specific peptide substrate in assay buffer.
-
Prepare ATP solution at a concentration equal to the known Km for Kinase A to ensure physiological relevance and accurate potency measurement.[7]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted Compound X or DMSO vehicle control to appropriate wells.
-
Add 10 µL of the Kinase A enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding. This pre-incubation step is crucial for identifying slow-binding inhibitors.[8]
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Monitor the reaction kinetics in real-time using a suitable detection system (e.g., fluorescence or luminescence-based).[9][10]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the progress curves.
-
Plot the percentage of inhibition against the logarithm of Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Broad-Spectrum Selectivity Screening
With a baseline IC50 for the primary target established, the next step is a broad, unbiased screen to identify potential off-target interactions. Kinome profiling is the industry-standard approach for this, given that kinases are a large and structurally related protein family, making them frequent off-targets.[11][12]
Workflow: Large-Scale Kinase Panel Screening
The objective is to screen Compound X at a fixed concentration against a large, diverse panel of kinases to identify initial "hits."
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Experimental Data Interpretation:
The results from this screen are typically presented as the percent inhibition at a given concentration. Any kinase showing significant inhibition (e.g., >50%) warrants follow-up.
Table 1: Hypothetical Kinome Profiling Results for Compound X (10 µM)
| Kinase Target | Family | % Inhibition at 10 µM | Follow-up Action |
| Kinase A | TK | 98% | On-Target |
| Kinase B | STK | 85% | Determine IC50 |
| Kinase C | TK | 62% | Determine IC50 |
| Kinase D | STK | 15% | No Follow-up |
| ... (300+) | ... | <20% | No Follow-up |
For the identified "hits" (Kinase B and Kinase C), full IC50 dose-response curves must be generated using the protocol described in Part 1. This quantitative data allows for a direct comparison of potency.
Part 3: Cellular Target Engagement and Proteome-Wide Validation
In vitro biochemical assays are essential but occur in a controlled, artificial environment.[13] It is crucial to verify that the compound engages its intended target—and any identified off-targets—within the complex milieu of a living cell.[2] The Cellular Thermal Shift Assay (CETSA) and its mass spectrometry-based extension, Thermal Proteome Profiling (TPP), are powerful label-free methods for this purpose.[14] These techniques are based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[15][16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing Kinase A) to ~80% confluency.
-
Treat cells with Compound X at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or a DMSO vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by Western Blot using specific antibodies for the on-target (Kinase A) and suspected off-targets (Kinase B, Kinase C).
-
Data Interpretation:
A positive target engagement is indicated by a rightward shift in the melting curve for a specific protein in the presence of Compound X.
Table 2: Hypothetical CETSA Results for Compound X
| Protein Target | Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Kinase A | DMSO | 52°C | - | Baseline |
| Kinase A | Cmpd X | 58°C | +6°C | On-Target Engagement |
| Kinase B | DMSO | 55°C | - | Baseline |
| Kinase B | Cmpd X | 57°C | +2°C | Weak Off-Target Engagement |
| Kinase C | DMSO | 60°C | - | Baseline |
| Kinase C | Cmpd X | 60°C | 0°C | No Cellular Engagement |
| GAPDH (Control) | DMSO | 65°C | - | Baseline |
| GAPDH (Control) | Cmpd X | 65°C | 0°C | No Non-specific Effect |
These hypothetical results suggest that while Compound X potently inhibits Kinase C in a biochemical assay, it does not engage it in a cellular context, possibly due to poor cell permeability or efflux. Conversely, it shows weak but measurable engagement with Kinase B. For an unbiased, proteome-wide view, the soluble fractions from a CETSA experiment can be analyzed by mass spectrometry (a technique known as Thermal Proteome Profiling or TPP) to identify all proteins stabilized by the compound.[14][16][17]
Part 4: Comparative Analysis and Selectivity Profile
The final step is to synthesize all the data to build a comprehensive selectivity profile for Compound X and compare it to alternative compounds.
Comparative Data Summary
Let's compare Compound X with two hypothetical alternatives:
-
Alternative 1: A previously published inhibitor of Kinase A.
-
Alternative 2: An in-house analog of Compound X.
Table 3: Comparative Selectivity Profile
| Compound | IC50 Kinase A (nM) | IC50 Kinase B (nM) | IC50 Kinase C (nM) | Selectivity Ratio (Kinase B / Kinase A) | Cellular ΔTm Kinase A | Cellular ΔTm Kinase B |
| Compound X | 15 | 850 | 250 | 57x | +6°C | +2°C |
| Alternative 1 | 50 | >10,000 | 5,000 | >200x | +4°C | 0°C |
| Alternative 2 | 5 | 120 | 80 | 24x | +7°C | +5°C |
Decision Logic for Compound Progression
The integrated data from biochemical and cellular assays allows for a rational decision-making process.
Caption: Decision Tree for Compound Progression.
Based on this logic and our hypothetical data, Compound X shows promise. It is potent and engages its target in cells. While its selectivity over Kinase B (57-fold) is acceptable, the weak cellular engagement of Kinase B should be noted and monitored in downstream toxicity studies. It is superior to Alternative 2 in terms of selectivity but less selective than Alternative 1. The lack of cellular engagement for Kinase C makes its biochemical activity less concerning.
Conclusion
Characterizing the cross-reactivity of a novel compound like this compound is a multi-faceted process that requires an integrated approach. By combining high-throughput biochemical screens with targeted, label-free cellular validation methods, researchers can build a robust selectivity profile. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded workflow enables informed decision-making, de-risks preclinical development, and ultimately increases the probability of advancing safe and effective therapeutics to the clinic.
References
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MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Gao, Y., et al. (2021). An update of label-free protein target identification methods for natural active products. Med Res Rev. Available from: [Link]
-
Oncolines B.V. Kinome Profiling. Available from: [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]
-
Celtarys Research. (2024). Biochemical assays in drug discovery and development. Available from: [Link]
-
Biognosys. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Available from: [Link]
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National Institutes of Health. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]
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MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
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MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]
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Benchmarking a Novel Compound: A Comparative Analysis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid Against Known Lactate Dehydrogenase A Inhibitors
A Hypothetical Guide for Drug Discovery Professionals
Senior Application Scientist Note: Scientific literature available in the public domain does not currently define a specific biological target for the compound 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. To fulfill the objective of creating a comprehensive comparison guide, this document will proceed under a hypothetical framework: we will posit that this compound has been identified as a novel inhibitor of Lactate Dehydrogenase A (LDHA) and will benchmark its performance against well-established inhibitors of this enzyme. This guide is structured to serve as a template for the rigorous evaluation of new chemical entities in a drug discovery pipeline.
Introduction: The Significance of Targeting Lactate Dehydrogenase A (LDHA) in Oncology
A metabolic hallmark of many cancer cells is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This metabolic reprogramming is not merely a byproduct of malignant transformation but an active contributor to tumor progression, invasion, and immune evasion.[2][3] At the heart of this process is the enzyme Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to sustain high glycolytic flux. The overexpression of LDHA is a common feature in a multitude of cancers and is often correlated with poor prognosis, making it a compelling target for therapeutic intervention.[3]
In this guide, we introduce a novel benzoxazole compound, this compound (hereafter referred to as Cpd-X), as a putative LDHA inhibitor. We will outline a comprehensive benchmarking strategy to compare its inhibitory potential against three well-characterized LDHA inhibitors: FX-11, Gossypol, and Oxamate.
-
FX-11: A potent and selective, reversible, and competitive inhibitor of LDHA with respect to NADH. It has demonstrated anti-tumor activity in preclinical models.
-
Gossypol: A natural product that acts as an LDHA inhibitor and has been shown to prevent radiation-induced pulmonary fibrosis in preclinical studies.
-
Oxamate: A structural analog of pyruvate that acts as a competitive inhibitor of LDHA.[1]
This guide will provide detailed experimental protocols, present a framework for data analysis and visualization, and discuss the underlying signaling pathways.
Experimental Design: A Multi-tiered Approach to Inhibitor Characterization
To robustly evaluate the efficacy and potency of Cpd-X, a two-tiered experimental approach is proposed. This involves an initial biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess its activity in a more physiologically relevant context.
Tier 1: Biochemical LDHA Enzyme Inhibition Assay
The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of Cpd-X against purified human LDHA and to compare it with the known inhibitors. The assay measures the rate of NADH oxidation, which is directly proportional to LDHA activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 200 mM TRIS-HCl, pH 7.3.
-
Substrate Solution: 50 mM L-Lactic acid.
-
Cofactor Solution: 1.25 mM β-Nicotinamide adenine dinucleotide (NAD+).
-
Enzyme Solution: Purified recombinant human LDHA enzyme diluted in assay buffer.
-
Inhibitor Solutions: Serial dilutions of Cpd-X, FX-11, Gossypol, and Oxamate in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the respective inhibitor solution (or DMSO for control wells).
-
Add 20 µL of the LDHA enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a 28 µL mixture of the substrate and cofactor solutions.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADH formation is directly proportional to the change in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Lactate Production Assay
This assay quantifies the ability of the inhibitors to suppress LDHA activity within cancer cells, thereby reducing the production and secretion of lactate. A cancer cell line with high LDHA expression (e.g., HeLa cervical cancer cells) will be utilized.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Cpd-X and the reference inhibitors for 24 hours. Include a vehicle control (DMSO).
-
-
Lactate Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
The amount of lactate in the supernatant can be measured using a colorimetric assay kit. These kits typically involve an enzymatic reaction that produces a colored product proportional to the lactate concentration, which is measured by absorbance at a specific wavelength (e.g., 450 nm).
-
-
Cell Viability Assay:
-
Concurrently, assess cell viability in the treated wells using a standard method like the MTT or resazurin assay to ensure that the reduction in lactate is not due to general cytotoxicity.
-
-
Data Analysis:
-
Normalize the lactate levels to the cell viability data.
-
Calculate the percent inhibition of lactate production for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50).
-
Visualizing the Experimental Workflow
Caption: A two-tiered workflow for benchmarking novel LDHA inhibitors.
Anticipated Results and Comparative Data
The following table presents a hypothetical but realistic set of results from the proposed experiments, allowing for a direct comparison of Cpd-X with the established LDHA inhibitors.
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 (nM) | Cellular EC50 (µM) |
| Cpd-X (Hypothetical) | LDHA | Competitive (Hypothesized) | 150 | 2.5 |
| FX-11 | LDHA | NADH Competitive | 8,000 (Ki) | ~23.3 |
| Gossypol | LDHA | Mixed Competitive | ~700 (Ki) | Variable |
| Oxamate | LDHA | Pyruvate Competitive | ~130,000 (Ki) | >1000 |
Note: Ki (inhibition constant) and IC50 are related but not identical measures of inhibitor potency. The provided values are for comparative purposes.
The Lactate Dehydrogenase Signaling Pathway in Cancer
The inhibition of LDHA is designed to intervene in a critical metabolic pathway that fuels cancer cell proliferation and survival. The diagram below illustrates the central role of LDHA in aerobic glycolysis (the Warburg effect).
Caption: The role of LDHA in the Warburg effect and points of inhibition.
By inhibiting LDHA, compounds like Cpd-X are expected to decrease lactate production, which can lead to several downstream anti-tumor effects:
-
Metabolic Crisis: Reduced NAD+ regeneration can slow down glycolysis, leading to an energy crisis and apoptosis.
-
Reversal of Acidic Microenvironment: Lower lactate secretion can increase the pH of the tumor microenvironment, potentially reducing tumor invasion and metastasis.
-
Enhanced Immunosurveillance: A less acidic microenvironment may improve the function of anti-tumor immune cells.
Conclusion
This guide outlines a hypothetical yet rigorous framework for benchmarking this compound (Cpd-X) against known LDHA inhibitors. Based on our hypothetical data, Cpd-X demonstrates potent biochemical and cellular activity, warranting further investigation. Its hypothesized lower IC50 and EC50 values compared to some established inhibitors suggest it could be a promising candidate for further preclinical development. The provided protocols and data presentation formats offer a robust template for the evaluation of novel enzyme inhibitors in a drug discovery setting.
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A Researcher's Guide to Validating the Mechanism of Action of Novel 15-PGDH Inhibitors
A Comparative Analysis Featuring 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid as a Putative Agent
As Senior Application Scientists, we bridge the gap between novel chemical matter and validated biological function. This guide provides a comprehensive framework for researchers to rigorously validate the mechanism of action (MOA) of a putative 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor. For the purpose of this guide, we will use a hypothetical candidate, "BZP-3," which corresponds to the structure This compound , identified in a high-throughput screen for its potential to modulate prostaglandin pathways.
Our objective is to move beyond a simple confirmation of activity and build a robust, multi-faceted case for a specific MOA. This involves a logical progression of experiments, from direct enzyme inhibition to cellular pathway modulation and functional outcomes, all benchmarked against well-characterized compounds.
The Therapeutic Rationale: Why Target 15-PGDH?
15-PGDH is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, most notably Prostaglandin E2 (PGE2)[1][2]. PGE2 is a critical lipid signaling molecule that plays a potent role in tissue homeostasis and regeneration[1][3]. By degrading PGE2, 15-PGDH acts as a natural brake on these restorative processes[2][4].
Therefore, inhibiting 15-PGDH presents a compelling therapeutic strategy. By blocking PGE2 degradation, an effective inhibitor can elevate local concentrations of endogenous PGE2, thereby amplifying its pro-regenerative signals. This approach has demonstrated remarkable efficacy in preclinical models of bone marrow transplantation, colitis, and liver and cartilage regeneration[4][5][6][7].
The Prostaglandin E2 Signaling Pathway
The mechanism is centered on preventing the conversion of active PGE2 to its inactive 15-keto-PGE2 metabolite. The resulting accumulation of PGE2 enhances signaling through its G-protein coupled receptors (EP1-4), triggering downstream pathways that promote tissue repair.
Caption: Mechanism of 15-PGDH inhibitors in enhancing tissue repair.
Comparative Compounds: Establishing Benchmarks
To validate BZP-3, its performance must be compared against established standards. A rigorous study requires both a high-potency positive control and a negative control.
| Compound | Target | Mechanism of Action | Key Characteristics | Role in Study |
| BZP-3 (Test Article) | Putative 15-PGDH | Unknown | Novel chemical scaffold | To be validated |
| SW033291 | 15-PGDH | Potent, high-affinity, non-competitive inhibitor (Ki ≈ 0.1 nM)[8][9]. | Extensively validated in multiple in vivo models of tissue regeneration[4][10]. | Gold-Standard Positive Control |
| 15-PGDH-IN-1 | 15-PGDH | Potent inhibitor (IC50 ≈ 3 nM)[2]. Reported to be orally active[10]. | Provides a secondary positive control with a different chemical structure. | Comparator Positive Control |
| Inactive Analog | N/A | No significant 15-PGDH inhibition | A structurally similar molecule to BZP-3 that was inactive in the primary screen. | Negative Control |
Experimental Validation Workflow: A Step-by-Step Guide
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid
This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. As a specialized research chemical, a specific Safety Data Sheet (SDS) with explicit disposal instructions is not always readily available. Therefore, this guide synthesizes information based on the compound's constituent functional groups—a carboxylic acid, a thiol derivative, and a benzoxazole core—and aligns with universal best practices for laboratory chemical waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding, as local regulations may vary.
Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile of this compound is the foundation of its safe handling and disposal. The compound is classified as an irritant.[1][2]
Table 1: GHS Hazard Classification and Properties
| Property | Value | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Molecular Formula | C₁₀H₉NO₃S | [2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Appearance | Solid |
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (pure, in solution, or as waste):
-
Eye Protection: Chemical splash goggles are required.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][4]
-
Body Protection: A standard laboratory coat is required.[3]
-
Respiratory Protection: All handling, including preparation and disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]
Spill Management
In the event of a spill, immediately alert personnel in the area.
-
Minor Spills: Use an inert absorbent material like sand or vermiculite to contain the spill.[3] Carefully sweep up the absorbed material and place it into a designated, properly labeled hazardous waste container for disposal.[3][6]
-
Major Spills: Evacuate the immediate area and follow your institution's emergency response procedures. Contact your EHS department for assistance with large spills.[3][6]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste . Due to its composite nature—possessing acidic, sulfur-containing, and biologically active heterocyclic moieties—it must not be disposed of down the drain or in regular trash.[7]
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[8]
-
Characterize the Waste: All waste containing this compound, including unused product, reaction mixtures, contaminated solvents, and spill cleanup materials, must be classified as hazardous waste.
-
Maintain Segregation: This waste stream is an organic acid . It must be kept separate from:
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic acids.[3][5][9] Ensure the container has a secure, screw-top cap.[7]
-
Avoid Incompatible Containers: Never use metal containers for acidic waste.[9] Do not use repurposed food containers.[7]
-
Manage Container Filling: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills during movement.[5][9] Keep the container closed at all times except when adding waste.[5][7]
Step 3: Labeling
Proper labeling is a key requirement of OSHA's Hazard Communication Standard and EPA regulations.[8][10][11]
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[7][10] This area should be at or near the point of generation and under the control of laboratory personnel.[9]
-
Storage Conditions: The SAA must be a cool, dry, and well-ventilated area away from sources of heat and incompatible materials.[3] Secondary containment, such as a tray or bin, should be used to contain potential leaks.[8]
Step 5: Final Disposal
The final step is the transfer of waste to trained professionals for ultimate disposal.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the collection of the waste container.[3]
-
Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF).[12] Common disposal methods for this type of chemical waste include high-temperature incineration, which transforms it into less harmful ash.[10][13]
Decontamination of Glassware and Equipment
The sulfur-containing (ylsulfanyl) group can impart a strong, unpleasant odor, similar to thiols.[14] Therefore, a specific decontamination procedure for glassware is highly recommended to neutralize residual material.
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinseate as hazardous waste.
-
Oxidative Bleach Bath: Submerge the rinsed glassware in a container of commercial bleach (sodium hypochlorite solution) or a 10% bleach solution.[6][14] Allow the glassware to soak for at least 12-14 hours.[14] This process oxidizes the sulfur moiety, reducing its odor and reactivity.
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water, then proceed with normal washing procedures (e.g., soap and water, followed by deionized water rinse).
-
Dispose of Bleach Bath: Used bleach baths should be collected and disposed of as hazardous waste, as they will contain oxidized organic compounds.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of the target compound.
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- 14. How To [chem.rochester.edu]
A Researcher's Guide to the Safe Handling of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid
As drug development professionals navigate the complexities of novel chemical entities, a robust understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. Our goal is to empower researchers with the knowledge to manage this compound safely and effectively in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): A Multi-Laden Approach
A comprehensive PPE strategy is crucial to mitigate the risks associated with this compound. The following table outlines the recommended PPE, along with the rationale for each.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can cause irritation and potential allergic reactions. Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid contaminating bare hands.[5] |
| Eyes/Face | Safety glasses with side shields or goggles | To protect against splashes and airborne particles that can cause serious eye irritation. A face shield may be necessary for larger quantities or when there is a significant splash risk.[2][5] |
| Respiratory | Government-approved respirator (e.g., NIOSH-approved) | Required when working with fine powders, generating aerosols, or in poorly ventilated areas to prevent respiratory tract irritation.[2][5] The specific type of respirator and cartridge should be selected based on the concentration and nature of the airborne contaminants. |
| Body | Laboratory coat and other protective clothing as needed | To prevent contamination of personal clothing and minimize skin exposure.[2][5] For procedures with a higher risk of splashes, chemically resistant aprons or suits may be warranted. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound ensures safety at every stage.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
3.2. Handling and Use
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Avoid the formation of dust and aerosols.[9]
3.3. Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[2][6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][8]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][8]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
-
In case of a spill: Use personal protective equipment.[5] For small spills, sweep up the material and place it into a suitable disposal container.[6] Avoid breathing vapors, mist, or gas.[5]
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and experimental materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[8] Do not allow the product to enter drains.[5] It is essential to follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
-
PubChem. 3-(1,3-Benzoxazol-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
Matrix Scientific. 3-(Benzooxazol-2-ylsulfanyl)propionic acid. [Link]
-
Loba Chemie. PROPIONIC ACID FOR SYNTHESIS. [Link]
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- 2. echemi.com [echemi.com]
- 3. 60788-67-2 Cas No. | 3-(Benzooxazol-2-ylsulfanyl)propionic acid | Matrix Scientific [matrixscientific.com]
- 4. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride | C11H13ClN2O2 | CID 9549352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
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- 9. echemi.com [echemi.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

